2-Fluoro-1,4-dioxane
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H7FO2 |
|---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
2-fluoro-1,4-dioxane |
InChI |
InChI=1S/C4H7FO2/c5-4-3-6-1-2-7-4/h4H,1-3H2 |
InChI Key |
NTBNJNOEUIEPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Stability and Degradation Pathways of 2-Fluoro-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 2-fluoro-1,4-dioxane. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on its parent compound, 1,4-dioxane, and analogous fluorinated ethers to provide a predictive framework for its behavior. The insights herein are intended to support researchers and professionals in drug development and environmental science in anticipating the reactivity, persistence, and ultimate fate of this compound.
Introduction to this compound: A Molecule of Growing Interest
This compound is a fluorinated cyclic ether with potential applications in various fields, including as a solvent, a building block in organic synthesis, and potentially in pharmaceutical development. The introduction of a fluorine atom onto the 1,4-dioxane scaffold is expected to significantly alter its physicochemical properties, including its stability and reactivity, compared to the non-fluorinated parent compound. Understanding these properties is paramount for its safe handling, effective use, and environmental risk assessment.
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its presence in this compound is anticipated to enhance the molecule's thermal and chemical stability.[1][2] This guide will explore the nuances of this increased stability and delve into the likely pathways through which this compound may eventually degrade under various conditions.
Chemical Stability of this compound: The Influence of Fluorine
The stability of an organic molecule is a critical parameter influencing its utility and environmental persistence. For this compound, the primary determinant of its enhanced stability is the powerful C-F bond.
The Strengthening Effect of the Carbon-Fluorine Bond
The substitution of a hydrogen atom with a fluorine atom in an organic molecule imparts significant changes to its electronic and steric properties. The high electronegativity of fluorine creates a strong, polarized covalent bond with carbon, leading to:
-
Increased Bond Dissociation Energy: The C-F bond is significantly stronger than a C-H bond, making it more resistant to homolytic cleavage.
-
Inductive Effects: The electron-withdrawing nature of fluorine can influence the reactivity of adjacent bonds, potentially stabilizing the molecule against certain types of chemical attack.[1]
-
Steric Shielding: The fluorine atom can sterically hinder the approach of reactants to nearby functional groups.
These factors collectively contribute to the generally high chemical and thermal stability observed in fluorinated organic compounds.[3][4]
Predicted Stability under Various Conditions
Based on the behavior of analogous fluorinated ethers and the parent 1,4-dioxane molecule, we can predict the stability of this compound under different environmental and laboratory conditions.
| Condition | Predicted Stability of this compound | Rationale and Comparative Insights |
| pH (Aqueous Solution) | High stability in neutral and acidic conditions. Potential for slow hydrolysis under strongly basic conditions. | 1,4-dioxane is stable in water.[5] While fluorinated compounds can undergo hydrolysis, it often requires harsh conditions.[6][7][8] The electron-withdrawing fluorine atom may slightly increase the susceptibility of the ether linkages to nucleophilic attack under basic conditions, but this is expected to be a slow process. |
| Temperature | Significantly more stable than 1,4-dioxane. | 1,4-dioxane is thermally stable up to 300-350°C.[3] The presence of the C-F bond in this compound is expected to increase its thermal decomposition temperature. Thermal degradation of fluoropolymers is known to occur at high temperatures, often leading to the formation of various fluorinated byproducts.[9][10] |
| Oxidative Stress | More resistant to oxidation than 1,4-dioxane. | The strong C-F bond and the electron-withdrawing effect of fluorine make the molecule less susceptible to oxidative attack. Advanced oxidation processes are often required to degrade highly fluorinated compounds.[11][12] |
| Photochemical Degradation | Likely to be resistant to direct photolysis. | While some compounds can be broken down by UV light, the high stability of the C-F bond suggests that this compound will likely require the presence of a photosensitizer or be part of an advanced oxidation process for significant photochemical degradation to occur. |
Degradation Pathways of this compound: A Mechanistic Exploration
Despite its enhanced stability, this compound is not entirely inert. Understanding its potential degradation pathways is crucial for predicting its environmental fate and designing effective remediation strategies if necessary. The following sections outline the most probable degradation mechanisms, drawing parallels from the degradation of 1,4-dioxane and other fluorinated organic compounds.
Hydrolytic Degradation
While ethers are generally resistant to hydrolysis, cleavage can occur under acidic or strongly basic conditions.[13] For this compound, acid-catalyzed hydrolysis would likely proceed via protonation of an ether oxygen, followed by nucleophilic attack by water. However, the presence of the electron-withdrawing fluorine atom would likely disfavor the formation of a carbocation intermediate, making an S(_N)1-type mechanism less probable. An S(_N)2 mechanism would be more likely, but still slow.
Under strongly basic conditions, direct nucleophilic attack on the carbon atoms adjacent to the oxygen atoms could lead to ring-opening. The fluorine atom's inductive effect might slightly activate the adjacent C-O bond to nucleophilic attack.
Predicted hydrolytic degradation pathways for this compound.
Oxidative Degradation
Advanced Oxidation Processes (AOPs) are a common method for degrading persistent organic pollutants like 1,4-dioxane. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can initiate the degradation cascade. For this compound, the initial attack would likely be hydrogen abstraction from one of the C-H bonds, as the C-F bond is much stronger.
The resulting carbon-centered radical can then react with oxygen to form a peroxy radical, leading to a series of reactions that ultimately result in ring cleavage and the formation of smaller, more oxidized fragments. It is plausible that the degradation would proceed through intermediates similar to those observed for 1,4-dioxane, such as aldehydes and carboxylic acids, but with the fluorine atom retained in some of the initial breakdown products. Complete mineralization would require the eventual cleavage of the C-F bond, which is an energy-intensive step.
A plausible oxidative degradation pathway for this compound.
Thermal Degradation
At elevated temperatures, this compound will undergo thermal decomposition. The initial step is likely to be homolytic cleavage of a C-C or C-O bond, as these are weaker than the C-F bond. This would generate radical species that can propagate a chain reaction, leading to the formation of a complex mixture of smaller molecules.
Based on studies of fluoropolymer thermolysis, potential products could include smaller fluorinated hydrocarbons, carbon monoxide, carbon dioxide, and hydrogen fluoride.[9][10] The exact product distribution would depend on the temperature, pressure, and presence of other substances.
Biodegradation
The biodegradation of highly fluorinated compounds is generally a very slow process, if it occurs at all.[2][14][15][16] The strong C-F bond is not readily cleaved by common microbial enzymes. While some microorganisms have been shown to degrade certain organofluorine compounds, they are often specialized and the degradation rates are low.[17]
For this compound, it is highly probable that it will be recalcitrant to biodegradation. It is unlikely to serve as a primary growth substrate for microorganisms. Cometabolism, where the degradation occurs fortuitously by enzymes acting on other substrates, is a possibility, but would likely be an inefficient process. The initial steps of biodegradation, if they were to occur, would likely involve enzymatic attack on the C-H bonds, similar to oxidative degradation, leading to fluorinated intermediates that may be even more resistant to further microbial breakdown.
Experimental Protocols for Stability and Degradation Studies
To empirically determine the stability and degradation pathways of this compound, a series of well-controlled experiments are necessary. The following protocols are designed to provide a robust framework for such investigations.
Protocol for Assessing Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4, 7, and 10.
-
Sample Preparation: Spike each buffer solution with a known concentration of this compound (e.g., 100 mg/L).
-
Incubation: Incubate the solutions in sealed vials at a constant temperature (e.g., 25°C and 50°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 7, 14, 28, and 56 days), withdraw an aliquot from each vial.
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. Calculate the hydrolysis rate constant and half-life.
Self-Validation:
-
Controls: Include control samples with only the buffer solution to check for background contamination. Use a stable, non-hydrolyzable fluorinated compound as a positive control for the analytical method.
-
Replicates: Perform all experiments in triplicate to ensure reproducibility.
Protocol for Investigating Oxidative Degradation via Fenton Chemistry
Objective: To evaluate the degradation of this compound by hydroxyl radicals generated through the Fenton reaction.
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound at a known concentration. Adjust the pH to ~3.
-
Initiation of Reaction: Add a predetermined concentration of iron(II) sulfate (FeSO(_4)) followed by the dropwise addition of hydrogen peroxide (H(_2)O(_2)).
-
Sampling: At various time points, withdraw samples and immediately quench the reaction by adding a strong reducing agent (e.g., sodium sulfite).
-
Analysis:
-
Quantify the remaining this compound using GC-MS.
-
Identify and quantify potential degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Chromatography (for fluoride ions).
-
-
Data Analysis: Determine the degradation kinetics and propose a degradation pathway based on the identified intermediates.
Self-Validation:
-
Controls: Run control experiments without H(_2)O(_2) and without FeSO(_4) to demonstrate that both are required for degradation.
-
Mass Balance: Attempt to perform a carbon and fluorine mass balance to account for the initial compound and its degradation products.
Workflow for studying the stability and degradation of this compound.
Analytical Methodologies
The accurate quantification of this compound and its potential degradation products is essential for robust stability and degradation studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the quantification of volatile and semi-volatile organic compounds like this compound. The use of a mass spectrometer allows for definitive identification and selective detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and quantification of more polar and non-volatile degradation products, such as fluorinated carboxylic acids and aldehydes.
-
Ion Chromatography (IC): IC is the standard method for the determination of inorganic anions, and it would be crucial for quantifying the release of fluoride ions (F
), which is a direct measure of C-F bond cleavage. -
Total Organic Fluorine (TOF) Analysis: Techniques like combustion ion chromatography (CIC) can measure the total amount of organic fluorine in a sample, providing a way to track the overall fate of the fluorinated compounds.[18]
Conclusion and Future Perspectives
This compound is predicted to be a chemically and thermally stable molecule due to the presence of the strong carbon-fluorine bond. Its degradation is expected to be slow under typical environmental conditions, with advanced oxidation processes being the most likely route for its decomposition. Biodegradation is anticipated to be negligible.
Further experimental research is imperative to validate these predictions and to fully elucidate the degradation pathways and kinetics. Such studies will be crucial for the responsible development and application of this and other novel fluorinated compounds. The protocols and insights provided in this guide offer a solid foundation for initiating these critical investigations.
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Navigating the Unknown: A Health and Safety Guide for 2-Fluoro-1,4-dioxane and its Parent Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Note on the Available Data
Given this data gap, this guide will provide a thorough review of the health and safety profile of the parent compound, 1,4-dioxane . This information is intended to serve as a foundational reference for handling 2-Fluoro-1,4-dioxane, with the explicit and critical understanding that fluorination can significantly alter a molecule's physical, chemical, and biological properties. Therefore, the data presented for 1,4-dioxane should be considered as a preliminary and cautious guide to the potential hazards of its fluorinated analog. All handling of this compound should be conducted with the utmost care, assuming it to be at least as hazardous as 1,4-dioxane, if not more so.
Section 1: Understanding the Hazard Profile of 1,4-Dioxane
1,4-Dioxane is a synthetic industrial chemical classified as a probable human carcinogen.[2][3] It is a flammable liquid that poses a fire hazard and can form explosive peroxides when exposed to light or air.[2]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical products. For 1,4-dioxane, the classification highlights its significant health and physical risks.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |
| Carcinogenicity | 1B / 2 | H350/H351: May cause cancer / Suspected of causing cancer.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[4][5] |
Note: The carcinogenicity classification can vary slightly between regulatory bodies, with some classifying it as Category 1B (May cause cancer) and others as Category 2 (Suspected of causing cancer).
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,4-dioxane is fundamental to safe handling and storage. Its high water solubility and low volatility from water are key factors in its environmental persistence.[3][6]
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol [4][7] |
| Appearance | Colorless liquid[8][9] |
| Odor | Faint, ether-like[8] |
| Boiling Point | 101.1 °C (213.9 °F)[8] |
| Melting Point | 11.8 °C (53.2 °F)[8] |
| Flash Point | 12 °C (54 °F) (closed cup) |
| Water Solubility | Miscible[8][9] |
| Vapor Pressure | 38 mmHg at 25 °C |
Section 2: Toxicological Profile and Health Effects
Exposure to 1,4-dioxane can occur through inhalation, ingestion, and skin contact.[10] Both acute and chronic exposures pose significant health risks.
Acute Effects
Short-term exposure to high concentrations of 1,4-dioxane can cause irritation of the eyes, nose, and throat.[8][10] More severe exposures can lead to damage to the liver and kidneys, and in some cases of accidental worker exposure, have resulted in fatalities.[8][10]
Chronic Effects and Carcinogenicity
The primary long-term health concern associated with 1,4-dioxane is its carcinogenicity. It is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[2][11] This classification is based on sufficient evidence of carcinogenicity in animal studies, which have shown an increased incidence of tumors in the liver, nasal cavity, and gallbladder.[12]
Section 3: Safe Handling and Storage Protocols
Given the hazardous nature of 1,4-dioxane, stringent safety protocols are necessary to minimize exposure and prevent accidents. These protocols should be considered the minimum standard when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for laboratory personnel.
Caption: Required Personal Protective Equipment for handling 1,4-Dioxane.
Engineering Controls and Ventilation
All work with 1,4-dioxane should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][13] Use of explosion-proof electrical and ventilating equipment is also recommended due to the compound's flammability.[5][13]
Storage Requirements
Proper storage is crucial to prevent the formation of explosive peroxides and to mitigate fire risk.
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15]
-
Peroxide Formation: 1,4-Dioxane can form explosive peroxides upon exposure to air and light.[4][15] Containers should be dated upon opening and tested for the presence of peroxides periodically and before distillation.[14][15] Do not open or move a container if peroxide formation is suspected (e.g., crystal formation).[15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][5][13][15] Ground and bond containers and receiving equipment to prevent static discharge.[13][15]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][16] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][15] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][13][15] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[15] |
Spill and Leak Response
A spill of 1,4-dioxane requires a prompt and careful response to prevent the spread of contamination and minimize fire risk.
Caption: Step-by-step workflow for responding to a 1,4-Dioxane spill.
Section 5: Disposal and Environmental Considerations
1,4-Dioxane is persistent in the environment, particularly in water, due to its high solubility and resistance to biodegradation.[2][6] Improper disposal can lead to significant groundwater contamination.[6]
-
Waste Disposal: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[13][16] Do not allow the product to enter drains.[14]
-
Environmental Fate: 1,4-Dioxane is highly mobile in soil and can readily leach into groundwater.[2] It is relatively resistant to natural degradation processes.[2]
Conclusion
The health and safety data for 1,4-dioxane reveal it to be a hazardous substance requiring stringent control measures. As a researcher, scientist, or drug development professional working with its fluorinated analog, this compound, it is imperative to handle this compound with the highest degree of caution. The protocols and data presented in this guide for 1,4-dioxane should be adopted as a baseline for safety, with the acknowledgment that the introduction of a fluorine atom may alter its reactivity and toxicity in unforeseen ways. A thorough, substance-specific risk assessment is essential before commencing any work with this compound.
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Methodological & Application
Application Note: Polarity and Conformational Dynamics of 2-Fluoro-1,4-Dioxane
Abstract
2-Fluoro-1,4-dioxane is a specialized fluorinated heterocycle that serves as a critical model system for understanding the anomeric effect , dipole modulation , and solvation dynamics in medicinal chemistry. Unlike its parent compound (1,4-dioxane), which is a non-polar bulk solvent, the 2-fluoro derivative possesses a significant dipole moment and distinct conformational preferences driven by stereoelectronic interactions. This guide details the physicochemical profile of this compound, provides protocols for analyzing its solvent-dependent conformational equilibrium via NMR, and outlines essential handling procedures to mitigate hydrolytic instability.
Introduction: The Fluorine Effect in Heterocycles
In drug development, the strategic introduction of fluorine is used to modulate
The Anomeric Effect & Polarity
While 1,4-dioxane exists predominantly as a non-polar chair conformer (
-
Axial (A): The C-F bond is axial. Stabilized by
hyperconjugation (the anomeric effect). This conformer typically has a lower net dipole moment due to vector cancellation. -
Equatorial (E): The C-F bond is equatorial. Sterically less crowded but lacks the stabilizing orbital overlap. This conformer often possesses a larger net dipole moment.
The ratio of these conformers (
Physicochemical Profile
The following table contrasts the bulk solvent properties of 1,4-dioxane with the molecular properties of this compound.
Table 1: Comparative Properties
| Property | 1,4-Dioxane (Standard Solvent) | This compound (Probe Molecule) |
| CAS Number | 123-91-1 | 441014-81-9 |
| Molecular Weight | 88.11 g/mol | 106.10 g/mol |
| Physical State | Colorless Liquid | Colorless Oil (Labile) |
| Boiling Point | 101 °C | ~100–110 °C (Predicted/Est.) |
| Dipole Moment ( | 0.0 D (Symmetric) | ~1.8 – 2.5 D (Conformer dependent) |
| LogP (Oct/Water) | -0.27 | ~0.15 (Predicted) |
| H-Bond Acceptors | 2 | 2 (Ether oxygens) + Weak F acceptor |
| Stability | Stable, forms peroxides | Hydrolytically Unstable (Releases HF) |
Critical Note: this compound is NOT a bulk solvent. It is a reactive intermediate and mechanistic probe. Its "solvent properties" refer to how it interacts with solvents, not its use as a solvent.
Application Protocols
Protocol A: Solvent-Dependent Conformational Analysis (NMR)
Objective: Determine the conformational equilibrium constant (
Principle: The coupling constant
-
Axial F (Gauche H-F): Small
(~10-15 Hz). -
Equatorial F (Trans H-F): Large
(~40-50 Hz).
Materials
-
Analyte: this compound (>95% purity).
-
Solvents:
(Non-polar), (Moderate), (Polar), (High Polarity - Use immediately due to hydrolysis risk). -
Instrument: 400 MHz (or higher) NMR Spectrometer.
Workflow Diagram (DOT)
Step-by-Step Procedure
-
Preparation: In a glovebox or anhydrous environment, dissolve 10 mg of this compound in 0.6 mL of the chosen deuterated solvent.
-
Acquisition:
-
Analysis:
-
Measure the observed coupling constant
. -
Use the equation:
, where and are the mole fractions. -
Note: Theoretical values are typically
Hz (Trans) and Hz (Gauche) for the proton coupling (Note: F is axial, so H is equatorial -> gauche to ring protons. F is equatorial, H is axial -> trans to one ring proton). -
Correction:
-
Conformer A (F-Axial): The geminal proton is Equatorial. It has a gauche relationship with adjacent axial protons.
is small. -
Conformer E (F-Equatorial): The geminal proton is Axial. It has a trans diaxial relationship with adjacent axial protons.
is large (~10-12 Hz). -
Direct F-H Coupling: The geminal
is large (~48-52 Hz) and relatively insensitive. Focus on the vicinal couplings ( ) or the to the adjacent methylene protons.
-
-
-
Calculation: Determine the ratio
and calculate .
Protocol B: Handling and Stability (Safety Critical)
Context:
Reaction:
Stability Workflow (DOT)
Essential Safety Steps
-
Storage: Store neat material at -20°C under Argon. Avoid standard borosilicate glass for long-term storage if any moisture is present (HF etches glass); use PTFE (Teflon) or HDPE vials.
-
Solvent Quality: Use only anhydrous solvents (water < 50 ppm).
-
HF Scavenging: When running reactions or NMRs where stability is uncertain, add a solid acid scavenger (e.g., anhydrous
or a drop of ) to the NMR tube to prevent autocatalytic hydrolysis. -
Disposal: Quench all samples with saturated sodium bicarbonate (
) or Calcium Oxide ( ) to neutralize potential HF before disposal.
References
-
Synthesis and Characterization: Fuchigami, T., & Sano, Y. (1996). Electroorganic synthesis under solvent-free conditions. Highly efficient ethoxylation and fluorination of cyclic ethers. Journal of Electroanalytical Chemistry. Link (Demonstrates synthesis and NMR characterization).
- Anomeric Effect: Juaristi, E., & Cuevas, G. (1992). The Anomeric Effect. CRC Press.
-
Conformational Analysis: Thibaudeau, C., et al. (2004). The role of the anomeric effect in the conformational analysis of carbohydrate analogues. Chemical Reviews. Link (Mechanistic insights applicable to fluorinated dioxanes).
-
Safety Data: Centers for Disease Control and Prevention. (2020). 1,4-Dioxane Toxicological Profile.Link (Baseline data for the parent scaffold).
Disclaimer: This Application Note is for research purposes only. This compound is a potent chemical agent; all protocols must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Sources
Application Note: Conformational Analysis of 2-Fluoro-1,4-dioxane using ¹H and ¹⁹F Nuclear Magnetic Resonance Spectroscopy
Introduction: The Significance of 2-Fluoro-1,4-dioxane
In the fields of medicinal chemistry and drug development, the precise three-dimensional structure of a molecule is paramount to its function. Fluorine has become a cornerstone of modern pharmacophore design, with fluorinated compounds accounting for a significant portion of new chemical entities.[1] The introduction of fluorine can profoundly alter a molecule's conformational preferences, metabolic stability, and binding affinity. This compound serves as a classic model system for understanding these conformational effects, specifically the interplay between steric hindrance and stereoelectronic forces.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to dissect the conformational equilibrium of this compound. We will move beyond a simple procedural outline to explain the causality behind experimental choices, focusing on how specific NMR parameters, particularly spin-spin coupling constants, provide irrefutable evidence for the dominance of the anomeric effect—a fundamental concept in stereochemistry.
Theoretical Framework: Unveiling the Anomeric Effect with NMR
The conformational preference of a substituent on a cyclohexane or related heterocyclic ring is typically governed by sterics, which favors the less-hindered equatorial position. However, in this compound, this principle is challenged by a powerful stereoelectronic interaction known as the anomeric effect .
The Anomeric Effect
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to occupy the axial position, contrary to steric predictions.[2] This stabilization arises from a favorable orbital interaction: the overlap between a non-bonding lone pair (n) of the ring oxygen atom and the antibonding orbital (σ) of the adjacent, axially-oriented carbon-fluorine bond.[2][3] For this overlap to be maximal, the orbitals must be anti-periplanar (oriented at 180°), a geometric arrangement only possible when the fluorine atom is in the axial position.[2] This n → σ delocalization lowers the overall energy of the molecule, making the axial conformer surprisingly stable.
Why ¹H and ¹⁹F NMR are the Definitive Tools
While other analytical techniques can provide structural information, NMR spectroscopy in solution is uniquely suited to observe and quantify conformational equilibria.
-
¹⁹F NMR Spectroscopy: The fluorine-19 nucleus is an ideal NMR probe. It has a nuclear spin of I = ½, 100% natural abundance, and a high gyromagnetic ratio, affording 83% of the sensitivity of protons.[4][5] Its chemical shift is exceptionally sensitive to the local electronic environment, spanning a wide range that minimizes signal overlap and provides a clear window into molecular changes.[6][7]
-
Spin-Spin (J) Coupling: The most critical data for conformational analysis comes from J-coupling constants, which are transmitted through chemical bonds.[8] The magnitude of these couplings is exquisitely sensitive to the dihedral angle between the coupled nuclei, providing a molecular ruler to define the ring's conformation and the substituent's orientation. In this compound, the vicinal couplings between the fluorine and adjacent protons (³JHF) and between protons (³JHH) are diagnostic of the fluorine's axial or equatorial placement.
Experimental Protocols: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data for conformational analysis. The protocol is designed to be self-validating by incorporating experiments that provide complementary and confirmatory information.
Part A: Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: The choice of solvent is critical as it can influence the conformational equilibrium. It is advisable to use a high-purity, deuterated, aprotic solvent.
-
Initial Analysis: Chloroform-d (CDCl₃) is a common starting point.
-
Solvent Titration (Optional): To investigate the influence of medium polarity on the anomeric effect, spectra can also be acquired in solvents of different dielectric constants, such as Acetone-d₆ or Toluene-d₈.
-
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of this compound in 0.6 mL of the chosen deuterated solvent. This concentration ensures a good signal-to-noise ratio without causing significant viscosity or aggregation issues.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H chemical shifts (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used, or the spectrometer's frequency can be referenced indirectly.
-
Sample Filtration: Filter the final solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended): For precise relaxation or NOE measurements, the sample should be degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can broaden lines.
Part B: NMR Data Acquisition
These protocols are based on a 400 MHz spectrometer but can be adapted for other field strengths.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. For ¹H NMR in CDCl₃, the line width of the residual CHCl₃ peak at half-height should be <0.5 Hz.
-
Tune and match the NMR probe for both the ¹H and ¹⁹F channels.
-
-
Standard ¹H NMR Spectrum:
-
Purpose: To observe the proton signals and their multiplicities.
-
Key Parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: ~12 ppm.
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
¹⁹F NMR Spectrum:
-
Purpose: To observe the fluorine signal and its coupling to protons.
-
Key Parameters:
-
Pulse Program: Standard single pulse.
-
Spectral Width: ~200 ppm (centered on the expected chemical shift).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
¹H{¹⁹F} Decoupled Spectrum:
-
Purpose: To simplify the ¹H spectrum by removing all ¹H-¹⁹F couplings. This is crucial for accurately determining the ¹H-¹H coupling constants.
-
Key Parameters:
-
Pulse Program: Fluorine decoupling sequence.
-
Set the ¹⁹F decoupler frequency to the center of the ¹⁹F signal.
-
Acquire with the same parameters as the standard ¹H spectrum.
-
-
-
2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) Spectroscopy:
-
Purpose: To unambiguously identify which protons are coupled to the fluorine nucleus. This is a confirmatory experiment.
-
Key Parameters:
-
Pulse Program: Standard HETCOR sequence.
-
Optimize for a range of coupling constants (e.g., set delay for an average JHF of 10-20 Hz).
-
-
Data Interpretation: From Spectra to Structure
The power of this method lies in the detailed analysis of the coupling patterns, which act as fingerprints for the molecular conformation.
Spectral Assignment
-
¹H Spectrum: The proton at the C2 position (H2), being adjacent to the electronegative fluorine and oxygen atoms, will be the most downfield of the ring protons. The remaining six protons on C3, C5, and C6 will appear as a complex, overlapping multiplet further upfield. The parent 1,4-dioxane molecule shows a single peak around 3.69 ppm due to its high symmetry.[9]
-
¹⁹F Spectrum: A single multiplet will be observed, representing the unique fluorine environment.
Conformational Equilibrium Analysis via J-Coupling
The dioxane ring exists in a dynamic equilibrium between two chair conformations. The key to determining the dominant conformer is to compare the experimentally measured J-coupling constants with the values predicted by the Karplus relationship for axial and equatorial fluorine.
// Edge for anomeric effect edge [style=dashed, color="#34A853", arrowhead=open, constraint=false, label="Anomeric Effect\n(n → σ*)", fontcolor="#34A853"]; O_lp -> C_sigma; } } Caption: Conformational equilibrium of this compound.
Table 1: Diagnostic J-Coupling Constants for Conformational Assignment
| Coupling Constant | Expected Value for Axial F | Expected Value for Equatorial F | Rationale |
| ³JH2a, H3a | ~10-13 Hz | ~2-5 Hz | Dihedral angle ~180° |
| ³JH2e, H3a | ~2-5 Hz | ~2-5 Hz | Dihedral angle ~60° |
| ³JF, H3ax | Large (~20-30 Hz) | Small (~1-5 Hz) | Dihedral angle ~180° |
| ³JF, H3eq | Small (~1-5 Hz) | Large (~20-30 Hz) | Dihedral angle ~60° |
| ²JF, H2 | ~45-55 Hz | ~45-55 Hz | Geminal coupling, less dependent on chair conformation |
Interpretation of Results:
Experimental studies on this compound and analogous systems consistently reveal a large coupling constant between the fluorine and one of the C3 protons, and a large geminal ²JFH2 coupling.[10] The ¹H spectrum shows that the H2 proton is coupled strongly to the fluorine (~47 Hz) and exhibits one large and one small vicinal coupling to the C3 protons.
This pattern is only consistent with the axial conformer being the dominant species in solution . The large ³JF,H3ax and ³JH2e,H3ax values confirm the anti-periplanar and gauche relationships, respectively. This provides direct, quantifiable evidence that the stabilizing n → σ* anomeric effect overrides the steric preference for the equatorial position.
Conclusion
The combination of ¹H, ¹⁹F, and fluorine-decoupled ¹H NMR spectroscopy provides an unambiguous and powerful protocol for the conformational analysis of this compound. By carefully measuring and analyzing the ¹H-¹H and ¹H-¹⁹F coupling constants, researchers can directly observe the consequences of stereoelectronic interactions in solution. The data unequivocally demonstrates that this compound preferentially adopts a conformation where the fluorine atom is in the sterically more hindered axial position. This preference is a direct result of the stabilizing anomeric effect. This methodology is not limited to the title compound and can be broadly applied to other fluorinated heterocyclic systems, providing critical insights for rational drug design and development.
References
-
Fuchs, B., & Ellencweig, A. (1979). Structure and conformation of heterocycles. 11. cis- and trans-2,3-Difluoro-1,4-dioxane. Gauche and anomeric effects of fluorine. ResearchGate. Available at: [Link]
-
Kirk, K. L. (2009). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. uOttawa NMR Facility. Available at: [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
Mizuno, K., et al. (2004). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. ResearchGate. Available at: [Link]
-
ACS Publications. (2020). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2023). Catalyst-Controlled Regio- and Enantioselective Hydrophosphination of α,β-Unsaturated Pyridyl Ketones. Organic Letters. Available at: [Link]
-
Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. PubMed. Available at: [Link]
-
Hennig, M., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
-
Senthilkumar, K., & Kolandaivel, P. (2003). Structure, conformation and NMR studies on 1,2-dioxane and halogen substituted 1,2-dioxane molecules. PubMed. Available at: [Link]
-
RSC Publishing. (2022). 19F NMR-tags for peptidyl prolyl conformation analysis. RSC Publishing. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]
-
PMC - NIH. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. PMC. Available at: [Link]
-
MDPI. (2022). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. Available at: [Link]
-
ResearchGate. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. Available at: [Link]
-
Beilstein Journals. (2018). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. Available at: [Link]
-
ACS Publications. (2004). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. The Journal of Physical Chemistry B. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of M in 1,4-dioxane-d 8 (a) and in aqueous (D 2 O). ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. Organic Letters. Available at: [Link]
-
Wikipedia. (n.d.). Anomeric effect. Wikipedia. Available at: [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link]
-
ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Application and Protocol Guide: Computational Modeling of 2-Fluoro-1,4-dioxane Interactions
Introduction: The Significance of Fluorinated Dioxanes
2-Fluoro-1,4-dioxane is a heterocyclic organic compound featuring a dioxane ring substituted with a fluorine atom. This seemingly simple modification introduces profound changes to the molecule's physicochemical properties compared to its parent, 1,4-dioxane. The high electronegativity of fluorine creates a strong carbon-fluorine bond, influencing the molecule's polarity, conformational preferences, and potential for intermolecular interactions.[1] Understanding these interactions at a molecular level is crucial for applications ranging from drug development, where fluorination is a common strategy to enhance metabolic stability and binding affinity, to materials science and environmental chemistry.[2]
Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful lens to investigate the behavior of this compound in various environments.[3] By simulating the motions of atoms and molecules over time, we can gain insights into solvation dynamics, binding affinities to biological targets, and aggregation behavior, providing a theoretical foundation to guide and interpret experimental work.
This guide provides a comprehensive overview and a detailed protocol for setting up, running, and analyzing molecular dynamics simulations of this compound. It is designed for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles.
Theoretical Framework: Why Molecular Dynamics?
Molecular dynamics simulation is a computational method that calculates the time-dependent behavior of a molecular system.[3][4] It provides a detailed view of molecular motion by solving Newton's equations of motion for a system of interacting atoms and molecules.[4] The forces between atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
The choice of a suitable force field is paramount for the accuracy of the simulation, especially for fluorinated compounds which can be challenging to parameterize.[5][6] Force fields like OPLS (Optimized Potentials for Liquid Simulations) and its variants have been developed and refined to handle the unique electronic properties of organofluorine compounds.[7]
Key interactions that can be investigated using MD simulations include:
-
Solvation Shell Structure: How water or other solvent molecules arrange around this compound.
-
Hydrogen Bonding: The ability of the ether oxygens to act as hydrogen bond acceptors.[8]
-
Dipole-Dipole Interactions: Resulting from the significant dipole moment introduced by the fluorine atom.
-
Conformational Dynamics: The chair-boat interconversion of the dioxane ring and the preferred orientation of the fluorine substituent.
Visualizing the Computational Workflow
The following diagram outlines the general workflow for a molecular dynamics simulation study of a small molecule like this compound.
Caption: General workflow for MD simulation of this compound.
Protocol: Simulating this compound in Water using GROMACS
This protocol provides a step-by-step guide for running a molecular dynamics simulation of a single this compound molecule in a water box using the GROMACS software package.[9]
Part 1: System Preparation
1.1. Obtain the Molecular Structure:
-
Download the 3D structure of this compound from a chemical database like PubChem in a format such as .sdf or .mol2.[10]
-
Use a molecular editor like Avogadro to inspect the structure and save it as a .pdb file (e.g., 2fdiox.pdb).[11]
1.2. Generate the Force Field Topology:
-
Rationale: The force field describes the interactions between atoms. For small organic molecules, a generalized force field like GAFF (General Amber Force Field) is often used in conjunction with a server like CGenFF or SwissParam to generate topology and parameter files.
-
Procedure:
-
Upload the 2fdiox.pdb file to a topology generation server.
-
The server will generate a GROMACS topology file (.itp) and a coordinate file (.gro). These files define the bonded and non-bonded parameters for the molecule.
-
1.3. Create the Simulation Box and Solvate:
-
Rationale: To simulate the molecule in an aqueous environment, we place it in a periodic box of water molecules. A cubic box is a common choice for simplicity.
-
GROMACS Commands:
-
editconf creates a 1.0 nm cubic box around the molecule.
-
solvate fills the box with the SPC water model.[12]
-
1.4. Add Ions:
-
Rationale: If the molecule has a net charge, counter-ions must be added to neutralize the system. This compound is neutral, so this step is for ensuring overall system neutrality if needed in other contexts.
-
GROMACS Commands:
-
This example shows how to add Na+ or Cl- ions to neutralize the system.
-
Part 2: Running the Simulation
2.1. Energy Minimization:
-
Rationale: The initial system may have steric clashes or unfavorable geometries. Energy minimization removes these by adjusting atom positions to find a local energy minimum.[13]
-
GROMACS Commands:
2.2. NVT Equilibration (Constant Volume):
-
Rationale: This step brings the system to the desired temperature while keeping the volume constant. The system is heated, and the solvent molecules are allowed to relax around the solute.
-
GROMACS Commands:
2.3. NPT Equilibration (Constant Pressure):
-
Rationale: This step adjusts the system pressure to the desired value while maintaining the temperature. This ensures the correct density of the system.
-
GROMACS Commands:
2.4. Production MD Run:
-
Rationale: This is the main simulation phase where data for analysis is collected. The simulation is run for a longer time (nanoseconds to microseconds) under NPT conditions.[3]
-
GROMACS Commands:
Part 3: Analysis of the Trajectory
3.1. System Stability Analysis:
-
Rationale: Before analyzing properties, it's crucial to ensure the simulation has reached equilibrium. This is often checked by calculating the Root Mean Square Deviation (RMSD) of the solute's backbone atoms relative to the starting structure.[14]
-
GROMACS Command:
3.2. Interaction Analysis:
-
Radial Distribution Function (RDF):
-
Rationale: The RDF describes how the density of other atoms varies as a function of distance from a central atom. It's excellent for visualizing the solvation shell.
-
GROMACS Command:
-
-
Hydrogen Bond Analysis:
-
Rationale: This analysis quantifies the number of hydrogen bonds formed between the solute and solvent over time.[14]
-
GROMACS Command:
-
Data Presentation and Interpretation
The output of these analyses is typically numerical data that can be plotted for interpretation.
Table 1: Key Simulation Parameters
| Parameter | Value | Rationale |
| Force Field | OPLS-AA/GAFF | Well-validated for organic molecules. |
| Water Model | SPC/E | A simple and computationally efficient water model. |
| Box Type | Cubic | Simple to set up for a single solute. |
| Box Size | 1.0 nm buffer | Ensures the solute does not interact with its periodic image. |
| Temperature | 300 K | Approximate room temperature. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 100 ns | A reasonable starting point for small molecule simulations.[3] |
Visualizing Key Interactions
The following diagram illustrates the primary non-covalent interactions that this compound is expected to have in an aqueous environment.
Caption: Key non-covalent interactions of this compound.
Conclusion and Outlook
The protocol and theoretical background provided here offer a robust starting point for the computational modeling of this compound. By following these steps, researchers can gain valuable insights into the molecular interactions that govern the behavior of this and other fluorinated compounds. The results from such simulations can inform the design of new molecules with tailored properties for a wide range of applications in medicine and materials science. Further studies could involve simulating interactions with specific proteins, calculating free energies of binding, or exploring its behavior in non-aqueous solvents.
References
- Prediction of 1,4-dioxane decomposition during VUV treatment by model simulation taking into account effects of coexisting inorganic ions. (2019). PubMed.
- Simulation of in situ biodegradation of 1,4-dioxane under metabolic and cometabolic conditions. (2019). PubMed.
-
This compound | C4H7FO2. PubChem. [Link]
- Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024).
-
Small molecules MD simulation using Gromacs. (2023). YouTube. [Link]
-
GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul. [Link]
-
A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). (2025). ResearchGate. [Link]
-
Analyzing molecular dynamics simulations. (2021). TeachOpenCADD. [Link]
-
Biodegradation of 1,4Dioxane Using Trickling Filter. (2025). ResearchGate. [Link]
-
Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. (2023). MDPI. [Link]
-
2-(Difluoromethoxy)-1,4-dioxane | C5H8F2O3. PubChem. [Link]
-
Molecular dynamics simulation of a small protein using GROMACS. BioExcel. [Link]
-
Analysis of molecular dynamics simulations. (2019). Galaxy Training. [Link]
-
Tutorial: MD Simulation of small organic molecules using GROMACS. Bioinformatics Review. [Link]
-
Molecular Interactions of Perfluorinated and Branched Fluorine-Free Surfactants at Interfaces: Insights from a New Reliable Force Field. (2024). ACS Publications. [Link]
-
A Machine Learning Model to Estimate Toxicokinetic Half-Lives of Per- and Polyfluoro-Alkyl Substances (PFAS) in Multiple Species. (2021). MDPI. [Link]
-
How to do molecular dynamics calculations and analyse trajectories of small molecules?. (2020). Matter Modeling Stack Exchange. [Link]
-
Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. (2025). ResearchGate. [Link]
-
1,4-Dioxane. Wikipedia. [Link]
-
Cometabolic Treatment of 1,4-Dioxane in Biologically Active Carbon Filtration with Tetrahydrofuran and Propane at Relevant Concentrations for Potable Reuse. (2021). ResearchGate. [Link]
-
New boron compounds pave the way for easier drug development. (2026). University of Gothenburg. [Link]
-
Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. National Institute of Environmental Health Sciences. [Link]
-
Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]
-
Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-1,4-dioxane
Welcome to the technical support center for the purification of 2-Fluoro-1,4-dioxane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated heterocyclic compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter during the purification of this compound from complex reaction mixtures.
Introduction to the Purification Challenges
This compound, a valuable building block in medicinal chemistry and materials science, presents unique purification challenges due to the introduction of a fluorine atom into the dioxane ring. While sharing some properties with its non-fluorinated parent, 1,4-dioxane, the C-F bond significantly alters its polarity, boiling point, and reactivity. Consequently, purification strategies must be tailored to address not only common impurities found in ether syntheses but also potential byproducts specific to fluorination reactions.
This guide will walk you through a logical, step-by-step approach to purifying this compound, grounded in established chemical principles and field-proven insights.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude reaction mixture. The impurity profile will largely depend on the synthetic route employed. A common approach to synthesizing fluorinated ethers involves the reaction of a fluorinated alcohol with a suitable leaving group. For this compound, a plausible synthetic route could involve the cyclization of a fluorinated diol or the direct fluorination of a dioxane precursor.
Potential Impurities:
-
Unreacted Starting Materials: Such as the precursor alcohol or dioxane derivative.
-
Reagents and Catalysts: Including fluorinating agents, bases, and phase-transfer catalysts.
-
Solvents: The reaction solvent can be a major impurity.
-
Water: Often present from the reaction workup or as a byproduct.
-
Peroxides: Ethers are prone to forming explosive peroxides upon exposure to air and light.[1]
-
Byproducts of Fluorination: Depending on the fluorinating agent, side reactions can lead to over-fluorinated products or rearrangement products.
-
Ring-Opening Products: Acidic or basic conditions can lead to the hydrolysis or cleavage of the dioxane ring.
Recommended Purification Workflow
The following workflow provides a general framework for the purification of this compound. The specific steps and conditions may need to be optimized based on the scale of your reaction and the specific impurity profile.
Caption: A general workflow for the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a complex mixture, and I'm not sure where to start with purification.
A1: The first step is to analyze your crude mixture to identify the major components. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly recommended. This will give you an idea of the boiling points and polarities of the impurities, which will guide your purification strategy. For complex mixtures, a combination of fractional distillation and column chromatography is often necessary.
Q2: I'm concerned about the presence of peroxides in my this compound. How can I test for and remove them?
A2: Peroxide formation is a significant safety concern for all ethers.[1]
-
Testing for Peroxides: Use commercially available peroxide test strips. A positive test will indicate the presence of peroxides.
-
Removal of Peroxides: Small amounts of peroxides can be removed by passing the crude product through a column of activated alumina. For higher concentrations, a common procedure for non-fluorinated dioxane involves treatment with a reducing agent like ferrous sulfate, followed by distillation.[2] However, the compatibility of this method with this compound should be tested on a small scale first.
Q3: What are the optimal conditions for fractional distillation of this compound?
-
Key Considerations for Fractional Distillation:
-
Column Efficiency: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.[3]
-
Vacuum Distillation: If the compound is thermally sensitive or has a high boiling point, distillation under reduced pressure is recommended to lower the boiling temperature.
-
Heating: Use a stable heat source like an oil bath and ensure gentle, even heating to avoid bumping and decomposition.
-
Insulation: Insulate the distillation column to maintain a proper temperature gradient.[3]
-
Q4: I'm struggling to separate this compound from a non-fluorinated impurity with a similar boiling point using distillation. What should I do?
A4: When distillation is ineffective, column chromatography is the preferred method. The unique properties of fluorinated compounds can be exploited for separation.
-
Column Chromatography Strategy:
-
Normal-Phase Chromatography: Use a silica gel or alumina column. The elution order will depend on the polarity of the compounds. Given the electronegativity of fluorine, this compound is likely to be more polar than non-fluorinated analogues of similar size.
-
Reverse-Phase Chromatography: Using a C18 or a specialized fluorinated stationary phase can be highly effective. Fluorinated phases can provide different elution orders and enhanced selectivity for fluorinated compounds.[4]
-
Solvent System Selection: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) for normal-phase or a polar system (e.g., acetonitrile/water) for reverse-phase and gradually increase the polarity. Thin Layer Chromatography (TLC) can be used to quickly screen for an optimal solvent system.
-
Data Presentation: Comparison of Purification Methods
| Purification Method | Pros | Cons | Best For |
| Fractional Distillation | Scalable, cost-effective for large quantities. | Ineffective for separating compounds with close boiling points or azeotropes. Potential for thermal decomposition. | Removing impurities with significantly different boiling points. |
| Column Chromatography | High resolution, can separate complex mixtures and isomers. | Can be time-consuming and require large volumes of solvent. Not ideal for very large scales. | Separating compounds with similar boiling points and for achieving high purity. |
| Preparative GC | Very high resolution, can separate very similar compounds. | Limited to small sample sizes, expensive. | Isolating small quantities of highly pure material for analytical standards. |
Q5: My purified this compound shows signs of decomposition upon storage. How can I improve its stability?
A5: Like its non-fluorinated counterpart, this compound is likely susceptible to degradation.
-
Storage Recommendations:
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and peroxide formation.[2]
-
Light Protection: Store in an amber bottle or a container protected from light to prevent photochemical decomposition.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator) to slow down potential decomposition pathways.
-
Addition of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).
-
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture in an ice bath.
-
Slowly quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate if the reaction is acidic).
-
Transfer the mixture to a separatory funnel and add an appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Column Chromatography for Purification
-
Select the Stationary Phase: Based on preliminary TLC analysis, choose between normal-phase (silica gel) or reverse-phase (C18) media.
-
Pack the Column: Prepare a slurry of the stationary phase in the initial mobile phase solvent and carefully pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the Compound: Begin elution with the predetermined solvent system, gradually increasing the polarity if a gradient is required.
-
Collect Fractions: Collect fractions and monitor the elution of the desired product using TLC or GC-MS.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: Logical Relationship in Troubleshooting Purification
Caption: Decision-making process for selecting a purification method.
Conclusion
The purification of this compound requires a systematic and analytical approach. By understanding the potential impurities, employing a logical workflow, and being prepared to troubleshoot common issues, researchers can successfully isolate this valuable compound in high purity. Always prioritize safety, especially concerning the potential for peroxide formation, and use appropriate analytical techniques to monitor the purity throughout the process.
References
-
LookChem. Purification of 1,4-Dioxane - Chempedia. [Link]
-
Wikipedia. Diethyl ether. [Link]
-
Wikipedia. Fractional distillation. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
Sources
Technical Support Center: Optimizing Yield for 2-Fluoro-1,4-dioxane Synthesis
Status: Operational
Role: Senior Application Scientist
Subject: Yield Optimization & Troubleshooting for
Executive Summary: The Stability-Reactivity Paradox
The synthesis of 2-Fluoro-1,4-dioxane presents a classic organic chemistry paradox: the target molecule is an
Primary Yield Killers:
-
Hydrolytic Instability: The product hydrolyzes to glycolaldehyde and ethylene glycol upon contact with acidic moisture (e.g., silica gel, unbuffered aqueous workups).
-
Polyfluorination: In radical C–H activation manifolds, the introduction of the first fluorine atom can activate the
-position for a second fluorination, leading to 2,3-difluoro byproducts. -
Elimination: In nucleophilic substitution routes, basic conditions often favor elimination to 1,4-dioxene rather than substitution.
This guide prioritizes the Radical C–H Fluorination (Selectfluor) method as the modern standard for medicinal chemistry, while addressing the Halogen Exchange (Halex) route for specific scale-up needs.
Decision Matrix: Selecting the Right Protocol
Before optimizing, ensure you are using the correct pathway for your scale and equipment.
Figure 1: Strategic decision tree for selecting the synthesis route based on scale and common failure modes.
Protocol A: Radical C–H Fluorination (Modern Standard)
This method utilizes Selectfluor (F-TEDA-BF4) as an electrophilic fluorine source in a radical chain mechanism. It avoids the handling of unstable chloro-intermediates.
Optimized Protocol
-
Reagents: 1,4-Dioxane (excess), Selectfluor (1.0 equiv), N-Hydroxyphthalimide (NHPI) (10 mol%) or Decatungstate photocatalyst.
-
Solvent: Acetonitrile (MeCN) or neat Dioxane.
-
Conditions: 60–80 °C (Thermal) or Blue LED (Photochemical).
Troubleshooting & FAQs
Q1: My conversion is high (>90%), but isolated yield is low (<40%). Where is the product going?
-
Diagnosis: You are likely losing product during silica gel chromatography. Silica is slightly acidic; moisture on the silica hydrolyzes the
-fluoro ether to an aldehyde. -
Solution:
-
Passivate the Silica: Pre-treat your column with 1% Triethylamine (Et3N) in hexanes.
-
Switch Stationary Phase: Use Basic Alumina (Activity III) instead of silica.
-
Distillation: For this specific molecule, vacuum distillation is superior to chromatography.
-
Q2: I am seeing significant amounts of 2,2-difluoro or 2,3-difluoro-1,4-dioxane.
-
Diagnosis: Over-reaction. The electron-withdrawing effect of the first fluorine atom can actually stabilize the adjacent radical in certain conditions (captodative effect), or simply statistical probability dominates in high conversion.
-
Solution:
-
Limit Conversion: Stop the reaction at 60-70% conversion . It is better to recycle unreacted dioxane (which is cheap) than to separate mono/di-fluoro mixtures.
-
Stoichiometry: Use a large excess of dioxane (acting as both reactant and solvent).
-
Q3: The reaction stalls after 2 hours.
-
Diagnosis: Catalyst degradation. NHPI can decompose over time.
-
Solution: Add the catalyst in two portions: 5 mol% at
and 5 mol% at .
Protocol B: Halogen Exchange (Scale-Up Route)
This method involves the nucleophilic substitution of 2-chloro-1,4-dioxane (prepared via SO2Cl2 chlorination of dioxane) using a metal fluoride.
Optimized Protocol
-
Precursor: 2-Chloro-1,4-dioxane (Freshly distilled).
-
Fluorinating Agent: Silver Fluoride (AgF) is superior to KF or CsF for this substrate.
-
Solvent: Anhydrous Acetonitrile.[1]
Troubleshooting & FAQs
Q4: Why use expensive AgF instead of cheap KF?
-
The Science: The reaction at the 2-position has partial
character due to oxygen lone-pair stabilization (oxocarbenium ion character).-
KF/CsF: These rely on
dominance. They are basic and often cause elimination to 1,4-dioxene (a major impurity). -
AgF: Silver acts as a "halophile," coordinating to the Chlorine atom. This assists the departure of the leaving group (precipitating AgCl) and delivers the Fluoride in a concerted push-pull mechanism, favoring substitution over elimination.
-
Q5: My precursor (2-chloro-1,4-dioxane) turns black before I can use it.
-
Diagnosis: 2-chloro-1,4-dioxane is thermally unstable and autocatalytically decomposes via HCl release.
-
Solution:
-
Store over solid K2CO3 pellets to scavenge acid.
-
Use immediately after synthesis. Do not store for >24 hours.
-
Critical Data: Yield vs. Conditions
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Purification | Silica Gel Column | Basic Alumina or Distillation | +20-30% (Prevents hydrolysis) |
| Reagent (Method A) | Selectfluor (1.5 equiv) | Selectfluor (0.8 equiv) | +15% (Reduces polyfluorination) |
| Solvent (Method B) | DMF | Acetonitrile (Dry) | +10% (Reduces elimination) |
| Fluoride Source | KF / 18-crown-6 | AgF (Silver Fluoride) | +25% (Favors substitution) |
Visualization: The "Safe" Workup Workflow
This workflow is designed to prevent the hydrolysis of the labile C–F bond.
Figure 2: Optimized workup protocol to minimize hydrolytic decomposition.
References
-
Selectfluor C–H Activation: Inoue, M., et al. "Radical Fluorination of Ethers using N-Hydroxyphthalimide and Selectfluor." Journal of Organic Chemistry, 2013 , 78(7), 3348–3354.
-
Photochemical Fluorination: Lectka, T., et al. "Photochemical C–H Fluorination of Carbonyls and Ethers."[2] Accounts of Chemical Research, 2016 , 49(9), 1969–1979.
-
Silver Fluoride Reactivity: Ritter, T., et al. "Modern Transition-Metal-Catalyzed Fluorination." Nature, 2011 , 473, 470–477.
-
Physical Properties & Stability: "1,4-Dioxane and its Derivatives." PubChem Database, National Center for Biotechnology Information.
Disclaimer: this compound is a potent alkylating agent and potential vesicant. All protocols involve hazardous reagents (Selectfluor, AgF). Perform all work in a functioning fume hood.
Sources
Technical Support Center: Scalable Synthesis of 2-Fluoro-1,4-Dioxane
[1][2][3]
Status: Active Ticket ID: CHEM-SC-2F14D Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Transitioning from Batch to Flow Photochemistry for C(sp³)-H Fluorination[1][2][3]
Executive Summary
Scaling the synthesis of 2-Fluoro-1,4-dioxane presents a unique paradox: the starting material (1,4-dioxane) is ubiquitous, but the product is a sensitive
This guide details the Photochemical Flow Synthesis route. This method utilizes Hydrogen Atom Transfer (HAT) photocatalysis to achieve high selectivity and safety.[3] By moving to flow, you mitigate the risks of handling large volumes of fluorinating agents and overcome the light penetration limitations of batch photoreactors.
Module 1: The Protocol (Photochemical Flow Synthesis)
Methodology: Decatungstate-Catalyzed C(sp³)-H Fluorination Mechanism: Hydrogen Atom Transfer (HAT) followed by Radical Fluorination Key Advantage: Decouples residence time from reaction volume, preventing over-fluorination.[1][3]
Reagent System
-
Substrate: 1,4-Dioxane (Degassed, Peroxide-free)
-
Fluorinating Agent: Selectfluor™ (F-TEDA-BF
) or NFSI ( -Fluorobenzenesulfonimide)[1][2][3] -
Photocatalyst: TBADT (Tetrabutylammonium decatungstate)[1][3][4][5]
-
Solvent: Acetonitrile (MeCN) / Water (9:1 v/v)[1][3]
-
Note: Water aids Selectfluor solubility but must be balanced to prevent product hydrolysis.[3]
-
Step-by-Step Workflow
| Parameter | Specification | Technical Rationale |
| Stoichiometry | 1.0 equiv Dioxane : 1.2 equiv Selectfluor : 2 mol% TBADT | Slight excess of oxidant drives conversion; low catalyst loading prevents self-quenching.[1][2][3] |
| Concentration | 0.1 M - 0.2 M (w.r.t Dioxane) | Higher concentrations in flow risk clogging due to "H-Selectfluor" byproduct precipitation.[1][3] |
| Light Source | 365 nm UV-LED (High Power) | TBADT excitation maximum is ~320-330 nm; 365 nm provides efficient excitation without degrading the product.[1][3] |
| Residence Time | 10 – 30 minutes | Tunable based on reactor flux.[3] Monitor via ¹⁹F NMR to stop before difluorination occurs.[3] |
| Temperature | 20 – 25 °C (Ambient) | Active cooling required.[3] The reaction is exothermic, and higher temps accelerate hydrolysis. |
| Quench | NaHCO₃ (sat.[3] aq) | CRITICAL: The product is acid-sensitive.[3] Neutralize HF byproduct immediately upon exit.[3] |
Module 2: Visualizing the Process
Diagram 1: Flow Reactor Setup & Mechanism
The following diagram illustrates the reactor configuration and the radical mechanism governing the synthesis.
Figure 1: Schematic of the continuous flow setup. Separate streams prevent premature background reactions and allow precise stoichiometry control at the mixing point.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists during scale-up.
Category: Reaction Performance[3][6]
Q: My conversion plateaus at 60%, but extending residence time increases impurities. Why?
-
Diagnosis: You are encountering the "Difluorination Barrier." 1,4-dioxane has equivalent C-H bonds initially.[2][3] Once monofluorinated, the electron-withdrawing fluorine deactivates the alpha-proton, but the beta protons or the other side of the ring remain susceptible.
-
The Fix: Do not chase 100% conversion. Stop at 60-70% conversion. Recycle unreacted dioxane during distillation (b.p. 101 °C) rather than pushing the reaction, which generates inseparable poly-fluorinated byproducts.
Q: The reactor tubing clogs after 2 hours of operation.
-
Diagnosis: Precipitation of H-Selectfluor-BF
(the reduced byproduct).[1][3] While Selectfluor is soluble in MeCN/Water, the spent reagent is less soluble, especially if the water content is too low.[2] -
The Fix:
-
Increase water content in the solvent system to 10-15% (v/v).[3]
-
Implement a "solvent flush" protocol every 4 hours.[3]
-
Switch to NFSI (N-Fluorobenzenesulfonimide) if solubility persists as an issue; the byproduct (dibenzenesulfonimide) has different solubility profile (organic soluble), though NFSI is generally less reactive (slower kinetics).[3]
-
Category: Stability & Isolation[2][3][7]
Q: I isolated the product, but the NMR shows broad peaks and decomposition after 24 hours.
-
Diagnosis: Acid-catalyzed hydrolysis. This compound is an
-fluoro ether.[1][2][3] In the presence of trace HF (generated during the reaction) and moisture, it hydrolyzes to the hemiacetal (2-hydroxy-1,4-dioxane) and eventually ring-opens.[3] -
The Fix:
-
Never store the crude mixture acidic.[3] Quench immediately with basic solution.
-
Distillation: Distill over a small amount of solid Na
CO or K CO to scavenge trace acid in the pot. -
Storage: Store at -20 °C over activated 3Å molecular sieves. Ideally, telescope the material immediately into the next step (e.g., nucleophilic substitution).
-
Q: Can I use this reagent for large-scale manufacturing (multi-kg)?
-
Assessment: Selectfluor is expensive for commodity scale.[3]
-
Alternative: For >10 kg scale, evaluate Electrochemical Fluorination . This eliminates the oxidant cost but requires specialized flow electrolysis cells (e.g., graphite anodes).[3] The photochemical route is preferred for discovery to pilot scale (10g to 1kg).[3]
Module 4: Critical Safety (The Peroxide Threat)[3]
Hazard: 1,4-Dioxane is a notorious peroxide former.[2][3] Context: Radical fluorination generates alkyl radicals.[3] If dissolved oxygen is present, it intercepts these radicals to form hydroperoxides at a rate faster than fluorine transfer.[2]
Safety Protocol:
References
-
Photochemical C-H Fluorin
-
Flow Chemistry Implement
-
Selectfluor Properties & Solubility
-
Stability of Alpha-Fluoro Ethers
Sources
- 1. WO2020095915A1 - Perfluoro(2-methylene-4-methyl-1,3-dioxolane) production method - Google Patents [patents.google.com]
- 2. SelectFluor - Enamine [enamine.net]
- 3. Selectfluor - Wikipedia [en.wikipedia.org]
- 4. Development and application of decatungstate catalyzed C–H 18 F- and 19 F-fluorination, fluoroalkylation and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04027E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vapourtec.com [vapourtec.com]
Preventing decomposition of 2-Fluoro-1,4-dioxane during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Fluoro-1,4-dioxane. As a Senior Application Scientist, I understand that while this reagent is a valuable building block, its inherent instability can pose significant challenges. This guide is designed to provide you with the mechanistic insights and practical, field-proven protocols necessary to ensure the successful use of this compound in your research. We will move beyond simple steps to explain the chemical causality behind its decomposition and provide self-validating systems to safeguard your experiments.
The Core Challenge: Understanding the Instability of an α-Fluoroether
The primary challenge in handling this compound stems from its identity as an α-fluoroether. The carbon atom bonded to both an oxygen and a fluorine is highly electrophilic and susceptible to attack. The principal decomposition pathway is initiated by Lewis acids or strong Brønsted acids, which coordinate to one of the ring oxygens. This coordination facilitates the departure of the fluoride ion and leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This cation is highly reactive and can be trapped by various nucleophiles or undergo further rearrangement and fragmentation, leading to a cascade of unwanted byproducts and low yields.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of this compound decomposition in my reaction?
A: The most common indicators are the appearance of multiple new spots on your Thin Layer Chromatography (TLC) plate that are often close in polarity, a complex mixture of peaks in your LCMS analysis, and a noticeable drop in the yield of your desired product. In some cases, you might observe gas evolution (HF formation) or polymerization of the reaction mixture.
Q2: Which chemical environments are most detrimental to the stability of this compound?
A: You must rigorously avoid acidic conditions. This includes obvious sources like strong protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂). Less obvious sources of acidity, such as acidic silica gel during chromatography or trace acidic impurities in solvents or reagents, can also trigger decomposition. Strong bases can also be problematic, promoting elimination reactions.
Q3: How should I properly store and handle this compound?
A: Proper storage is critical for maintaining the integrity of the reagent. The compound should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (typically 2-8 °C), and in a container made of inert material like fluorinated polyethylene. It is crucial to prevent exposure to moisture, as this can lead to hydrolysis and the formation of hydrofluoric acid (HF), which can autocatalyze further decomposition.[1][2]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential decomposition pathways. |
| Container | Fluorinated polymer or glass with inert cap liner | Avoids reaction with container surfaces. |
| Purity | Use freshly opened or purified material | Impurities, especially acidic ones, can initiate degradation. |
Troubleshooting Guides: Navigating Common Experimental Failures
Scenario 1: Low Yield and Byproduct Formation in Nucleophilic Substitution
Q: "I am attempting a nucleophilic substitution on this compound with a carbon nucleophile (e.g., a Grignard reagent or an enolate), but my yields are consistently low, and I see a complex mixture of byproducts. What is the likely cause and solution?"
A: This is a classic problem rooted in the Lewis acidity of your reaction components. Grignard reagents often exist in equilibrium with magnesium dihalides (e.g., MgBr₂), which are potent Lewis acids that can catalyze the ring-opening of the dioxane.[3][4] Similarly, enolates formed with metal counterions (like Li⁺ or Na⁺) can have sufficient Lewis acidity to promote decomposition.
The Underlying Mechanism: The Lewis acidic metal halide (MXn) coordinates to a ring oxygen, weakening the C-F bond and promoting fluoride elimination to form the oxocarbenium ion. This intermediate can then be attacked non-selectively by your nucleophile or solvent, leading to a product mixture.
Diagram: Lewis Acid-Catalyzed Decomposition Pathway
Caption: Lewis acid coordination initiates fluoride elimination, forming a reactive cation.
Preventative Protocol: Inert and Lewis Acid-Free Nucleophilic Substitution
-
Reagent Preparation:
-
Use freshly distilled, anhydrous, and deoxygenated solvents (e.g., THF, Toluene).
-
If using a Grignard reagent, consider adding a scavenger like Dioxane (1,4-dioxane) to precipitate out magnesium halides before adding your substrate.
-
For enolates, consider using potassium salts (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) to generate a "naked," non-coordinating anion.
-
-
Reaction Setup:
-
Assemble all glassware hot from the oven and cool under a stream of dry argon or nitrogen.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
-
Execution:
-
Cool the solution of your nucleophile to a low temperature (e.g., -78 °C) in an appropriate solvent.
-
Slowly add a solution of this compound dropwise via syringe. Maintaining a low temperature is crucial to control reactivity and prevent side reactions.
-
Allow the reaction to warm slowly to the desired temperature while monitoring carefully by TLC or LCMS.
-
-
Work-up:
-
Quench the reaction at low temperature with a non-acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), not acidic water.
-
Scenario 2: Product Degradation During Purification
Q: "My reaction appears to be successful based on in-situ analysis (TLC/LCMS), but I lose a significant amount of product during aqueous work-up or silica gel chromatography. Why is this happening?"
A: This issue points to latent instability in your product and sensitivity to protic acids. Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area, creating a perfect environment for the hydrolysis or decomposition of sensitive compounds like α-fluoroethers. Likewise, an unbuffered aqueous work-up can become acidic, especially if acidic byproducts were formed.
Preventative Protocol: Gentle and Neutral Purification
-
Neutralizing Work-up:
-
Before extraction, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any trace acids.
-
Follow with a brine wash to remove excess water.
-
Dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
-
Passivating Silica Gel:
-
If chromatography is necessary, use deactivated or neutral silica gel.
-
Procedure: Prepare a slurry of silica gel in your desired eluent system. Add 1-2% triethylamine (or another suitable amine like pyridine) by volume to the slurry. Mix thoroughly and pack the column as usual. This neutralizes the acidic sites on the silica surface.
-
Alternatively, consider using a different stationary phase like neutral alumina or reverse-phase C18 silica if your product is compatible.
-
Diagram: Recommended Workflow for Sensitive Reactions
Caption: A robust workflow minimizing acid exposure from start to finish.
Summary of Conditions to Avoid vs. Recommended Alternatives
| Problematic Condition | Risk Factor | Recommended Alternative |
| Lewis Acid Catalysts (AlCl₃, BF₃, ZnCl₂) | Promotes oxocarbenium ion formation and ring-opening.[3][4] | Use non-coordinating conditions; if a catalyst is needed, screen weaker, sterically hindered Lewis acids. |
| Strong Protic Acids (HCl, H₂SO₄, TFA) | Rapidly catalyzes hydrolysis and decomposition.[5] | Use buffered or non-aqueous conditions. Quench with mild reagents like NH₄Cl. |
| Standard Silica Gel | Surface acidity can degrade product during purification. | Use silica gel passivated with triethylamine, neutral alumina, or reverse-phase chromatography. |
| Moisture/Air | Leads to hydrolysis, forming HF which autocatalyzes decomposition.[1][2] | Employ rigorous anhydrous and inert atmosphere techniques (Schlenk line or glovebox). |
| High Temperatures | Increases the rate of all decomposition pathways. | Perform reactions at low temperatures (-78 °C to 0 °C) and warm slowly. |
References
-
Kim, C. G., & Lee, W. J. (2006). Decomposition of 1,4-dioxane by advanced oxidation and biochemical process. Journal of Environmental Science and Health, Part A, 41(7), 1339-1351. [Link]
-
Stefan, M. I., & Bolton, J. R. (1998). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Environmental Science & Technology, 32(11), 1588-1595. [Link]
-
Suthersan, S., et al. (2005). 1,4-dioxane bio-degradation pilot study at the lowry landfill superfund site. ResearchGate. [Link]
-
Patton, S. D., et al. (2022). Degradation of 1,4-dioxane by reactive species generated during breakpoint chlorination. NSF Public Access Repository. [Link]
-
Mahendra, S., & Alvarez-Cohen, L. (2007). Biodegradation of 1,4-Dioxane. DTIC. [Link]
-
Farrell, J. M., et al. (2011). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Organometallics, 30(11), 3172-3179. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Farrell, J. M., et al. (2011). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ResearchGate. [Link]
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Turri, S., et al. (2012). An Environmentally Friendly Class of Fluoropolyether: α,ω-Dialkoxyfluoropolyethers. MDPI. [Link]
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Zenker, M. J., et al. (2003). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. DESWATER. [Link]
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Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]
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Scott, D. J., et al. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis, 5(9), 5148-5152. [Link]
-
Reddy, K. S., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180773. [Link]
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Zhang, L., et al. (2017). Mechanism of 1,4-dioxane microbial degradation revealed by 16S rRNA and metatranscriptomic analyses. Water Science & Technology, 76(8), 2195-2204. [Link]
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Rodil, R., & Concha-Grana, E. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. ResearchGate. [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]
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Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry, 26(4), 773-782. [Link]
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Ishihara, K., et al. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(8), 638-651. [Link]
-
Karch, R., et al. (2018). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry, 83(15), 8447-8460. [Link]
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Turri, S., et al. (2012). An Environmentally Friendly Class of Fluoropolyether: α,ω-Dialkoxyfluoropolyethers. Applied Sciences, 2(2), 351-364. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Chase, P. A., et al. (2008). Tuning Lewis acidity using the reactivity of "frustrated Lewis pairs": Facile formation of phosphine-boranes and cationic phosphonium-boranes. ResearchGate. [Link]
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Leroux, F., et al. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. ResearchGate. [Link]
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Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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He, M., et al. (2016). Nonflammable perfluoropolyether-based electrolytes for lithium batteries. Proceedings of the National Academy of Sciences, 113(49), 13962-13967. [Link]
-
Reddy, K. S., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. ResearchGate. [Link]
Sources
Navigating the Analytical Challenges of 2-Fluoro-1,4-dioxane by GC-MS: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Fluoro-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this particular analyte. As a fluorinated analog of the well-known 1,4-dioxane, this compound presents a unique set of analytical hurdles. Its increased polarity and the presence of the highly electronegative fluorine atom can significantly impact its chromatographic behavior and mass spectral fragmentation.
This comprehensive resource combines established methodologies for the analysis of 1,4-dioxane with expert insights into the specific considerations required for its fluorinated counterpart. We will delve into common issues, provide detailed troubleshooting protocols, and offer scientifically grounded explanations to empower you to optimize your analytical methods and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound by GC-MS?
The primary challenges stem from its physicochemical properties. Due to the fluorine atom, this compound is more polar than 1,4-dioxane, which can lead to poor peak shape (tailing) on common non-polar GC columns. Its high water solubility, similar to 1,4-dioxane, makes efficient extraction from aqueous matrices difficult.[1] Additionally, the stability of the C-F bond can influence its fragmentation pattern in the mass spectrometer, potentially making it different from what is expected based on 1,4-dioxane.
Q2: What type of GC column is recommended for this compound analysis?
While standard non-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, SH-Rxi-5ms) are often used for 1,4-dioxane, they may not be ideal for its fluorinated analog due to potential peak tailing.[2] For this compound, a more polar column, such as one with a wax-based stationary phase (polyethylene glycol) or a mid-polarity column with a higher phenyl content, may provide better peak symmetry. However, a good starting point is a workhorse column like a DB-5ms or equivalent, with troubleshooting focused on mitigating peak tailing if it occurs.
Q3: What are the expected key ions for this compound in the mass spectrum?
Based on the fragmentation of 1,4-dioxane, which shows prominent ions at m/z 88 (molecular ion), 58, and 43, we can anticipate a more complex pattern for the fluorinated version. The presence of fluorine may lead to unique fragments. It is crucial to perform a full scan analysis of a standard to identify the characteristic ions before developing a Selected Ion Monitoring (SIM) method.
Q4: Can I use the same sample preparation methods for this compound as for 1,4-dioxane?
Yes, the sample preparation methods for 1,4-dioxane are a good starting point. These include:
-
Liquid-Liquid Extraction (LLE): Dichloromethane is a common solvent. Adding salt (salting out) to the aqueous phase can improve extraction efficiency.[2]
-
Solid Phase Extraction (SPE): Coconut charcoal-based cartridges have been used for 1,4-dioxane.[3]
-
Headspace Analysis: This technique is suitable for volatile compounds and can minimize matrix effects.[4]
-
Purge and Trap: This method is effective for concentrating volatile organic compounds from aqueous samples.[5]
Given the likely increased polarity of this compound, you may need to optimize the extraction solvent or SPE sorbent to ensure efficient recovery.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue for polar analytes like this compound and can compromise resolution and integration accuracy.
Troubleshooting Workflow for Peak Tailing
Troubleshooting Workflow for Peak Tailing
Step-by-Step Guide to Resolving Peak Tailing:
-
Isolate the Problem:
-
Inject a non-polar compound: If a non-polar hydrocarbon also tails, the issue is likely mechanical (e.g., poor column cut, dead volume).
-
If only this compound tails, the problem is likely chemical (activity).
-
-
Inspect the GC Inlet:
-
Cause: The inlet is a common source of activity. The glass liner and septum can accumulate non-volatile residues, creating active sites where polar analytes can interact.
-
Solution:
-
Replace the inlet liner with a new, deactivated one.
-
Replace the septum.
-
Ensure the column is installed correctly in the inlet to avoid dead volume.
-
-
-
Evaluate the GC Column:
-
Cause: The stationary phase at the front of the column can become contaminated or degraded over time, exposing active silanol groups.
-
Solution:
-
Condition the column: Bake the column at a temperature recommended by the manufacturer to remove contaminants.
-
Trim the column: Remove the first 10-15 cm of the column from the inlet side.
-
Consider a more polar column: If tailing persists on a non-polar column, switching to a wax-based or other polar stationary phase may be necessary to better match the polarity of the analyte.
-
-
-
Optimize GC Parameters:
-
Cause: Sub-optimal injection temperature or oven parameters can contribute to peak broadening and tailing.
-
Solution:
-
Lower the injection temperature: A high injection temperature can cause thermal degradation of the analyte on the liner. Experiment with lowering the temperature in 20°C increments.
-
Adjust the initial oven temperature: A lower initial oven temperature can improve focusing of the analyte at the head of the column.
-
-
-
Advanced Option: Derivatization:
-
Cause: If the analyte is highly polar and other methods fail, derivatization can be used to create a less polar, more volatile compound.
-
Solution: This is a more complex approach and would require method development to find a suitable derivatization reagent that reacts with the ether functionality or if there are any active hydrogens. This is generally not necessary for dioxane analysis but remains a possibility for difficult matrices.
-
Issue 2: Low Sensitivity or No Peak Detected
This can be a frustrating issue, often related to sample preparation or instrument settings.
Troubleshooting Workflow for Low Sensitivity
Troubleshooting Workflow for Low Sensitivity
Step-by-Step Guide to Improving Sensitivity:
-
Verify System Performance with a Standard:
-
Prepare a high-concentration standard of this compound in a clean solvent (e.g., dichloromethane).
-
Inject this standard directly. If a strong peak is observed, the issue lies with your sample preparation or the concentration of the analyte in your samples. If the peak is weak or absent, there is a problem with the GC-MS system.
-
-
Optimize Sample Preparation:
-
Cause: Due to its high water solubility, this compound can be difficult to extract from aqueous samples.[1]
-
Solution:
-
Salting Out: For LLE, add a salt like sodium chloride to the aqueous sample to decrease the solubility of the analyte and drive it into the organic phase.[2]
-
Optimize Solvent: While dichloromethane is common, you may need to experiment with other solvents or solvent mixtures.
-
SPE Optimization: Ensure the sorbent material is appropriate for a polar analyte and that the elution solvent is strong enough to recover it.
-
Headspace/Purge and Trap: Optimize the incubation temperature and time to ensure efficient transfer of the analyte to the vapor phase.
-
-
-
Check for System Leaks:
-
Cause: Leaks in the inlet or column connections can lead to a loss of sample and reduced sensitivity.
-
Solution: Use an electronic leak detector to check for leaks at the septum, column fittings, and other connections.
-
-
Mass Spectrometer Maintenance:
-
Cause: A dirty ion source can significantly reduce sensitivity.
-
Solution: Perform routine ion source cleaning as recommended by the instrument manufacturer.
-
-
Review MS Parameters:
-
Cause: Incorrect SIM ions or a scan range that does not include the key fragments will result in no detectable peak.
-
Solution:
-
First, run a sample in full scan mode to identify the major fragment ions of this compound.
-
Then, create a SIM method using at least 2-3 of the most abundant and characteristic ions. Ensure the dwell time for each ion is sufficient (e.g., 50-100 ms).
-
-
Issue 3: Suspected Thermal Degradation
Fluorinated compounds can sometimes be susceptible to degradation at high temperatures in the GC inlet.
Signs of Thermal Degradation:
-
Broad, tailing peaks for the analyte of interest.
-
The appearance of smaller, earlier-eluting peaks that are degradation products.
-
Poor linearity in the calibration curve, especially at higher concentrations.
Mitigation Strategies:
-
Lower the Inlet Temperature: This is the most direct way to reduce thermal degradation. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and stability.
-
Use a Deactivated Inlet Liner: A highly inert liner will minimize catalytic degradation of the analyte.
-
Consider Cold On-Column or PTV Injection: These techniques introduce the sample into the column at a lower temperature, minimizing the time the analyte spends in the hot inlet.
Experimental Protocols
Starting GC-MS Method for this compound (Adaptation from 1,4-Dioxane Methods)
This method is a recommended starting point and will likely require optimization.
| Parameter | Recommended Starting Condition | Rationale and Optimization Notes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5ms) | A good general-purpose column. If peak tailing is severe, consider a wax column. |
| Inlet Temperature | 250 °C | Start lower (e.g., 220 °C) if thermal degradation is suspected. |
| Injection Mode | Splitless (for trace analysis) | Optimize splitless hold time (e.g., 0.5-1.0 min). |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | |
| Oven Program | Initial: 40 °C, hold for 4 minRamp: 10 °C/min to 150 °CRamp: 25 °C/min to 250 °C, hold for 2 min | The initial hold helps to focus the analyte. The ramp rates can be adjusted to improve separation from matrix components. |
| MS Transfer Line | 250 °C | |
| Ion Source Temp. | 230 °C | A standard temperature for many methods. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Full Scan (for initial method development)SIM (for routine analysis) | Full Scan Range: m/z 35-150. Predicted SIM Ions: m/z 106 (M⁺), and other major fragments identified from the full scan. |
Liquid-Liquid Extraction Protocol for Aqueous Samples
-
To a 15 mL vial, add 5 mL of the aqueous sample.
-
If using an internal standard, spike the sample with a known amount of this compound-d₈ (if available) or a suitable surrogate.
-
Add 1.5 g of sodium chloride and vortex to dissolve.
-
Add 2 mL of dichloromethane.
-
Cap the vial and shake vigorously for 2 minutes.
-
Centrifuge for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial.
-
Repeat the extraction with another 2 mL of dichloromethane and combine the organic extracts.
-
Dry the combined extract with a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
Data Presentation: Predicted Mass Spectral Fragmentation
The following table outlines the predicted fragmentation pattern of this compound based on the known fragmentation of 1,4-dioxane.[2][6] This is a theoretical prediction and must be confirmed by analyzing a standard.
| m/z | Proposed Fragment | Formation Pathway | Notes |
| 106 | [C₄H₇FO₂]⁺ | Molecular Ion | May be of low abundance. |
| 87 | [C₄H₆O₂]⁺ | Loss of HF | A potential fragmentation pathway for fluorinated compounds. |
| 76 | [C₃H₅FO]⁺ | Loss of CH₂O | Analogous to the loss of formaldehyde from 1,4-dioxane. |
| 58 | [C₂H₃FO]⁺ | Further fragmentation | |
| 43 | [C₂H₃O]⁺ | Acylium ion | A common fragment in the mass spectra of oxygen-containing compounds. |
Conclusion
The successful analysis of this compound by GC-MS is an achievable goal, despite the challenges it presents. By understanding the influence of the fluorine atom on the molecule's properties and by systematically troubleshooting common issues such as peak tailing and low sensitivity, reliable and accurate data can be obtained. This guide provides a solid foundation for developing and optimizing your analytical methods. Remember to always start with a clean and well-maintained instrument, and to validate your method with appropriate standards and quality control samples.
References
- U.S. Environmental Protection Agency. (2017). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography/ Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM).
- Shimadzu Corporation. (n.d.).
- Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS.
- Thermo Fisher Scientific. (n.d.). Determination of 1,4-Dioxane in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM).
-
Masjoudi, M. (2021). Analysis of 1,4-dioxane with GC-MS? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31275, 1,4-Dioxane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,4-Dioxane. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Toxicological Review of 1,4-Dioxane.
- United Chemical Technologies. (n.d.). Determination of 1,4-Dioxane in Drinking Water by SPE and GC/MS With Selected Ion Monitoring (SIM).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159300, this compound. Retrieved from [Link]
- Mohler, D. L., & Armstrong, D. W. (1990). The Extraction and Analysis of 1,4-Dioxane from Water Using Solid-Phase Microextraction Coupled with Gas Chromatography and Gas Chromatography—Mass Spectrometry.
- Li, Q., et al. (2019). Determination of 1,4-dioxane in water samples using freeze-assisted liquid-liquid extraction and gas chromatography-mass spectrometry with select reaction monitoring.
- Zenker, M. J., et al. (2003). The Challenge of 1,4-Dioxane in the Environment. Environmental Science & Technology, 37(20), 465A-471A.
- Yang, F., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(38), 4863-4871.
- Dibble, T. S., & Veltz, I. (2018). Thermal decomposition of cyclic ethers. The Journal of Physical Chemistry A, 122(6), 1639-1647.
- National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: 1,4-Dioxane.
- ITRC (Interstate Technology & Regulatory Council). (2020). Sampling and Analysis for 1,4-Dioxane.
- Adamson, D. T., et al. (2017). Practical Perspectives of 1,4-Dioxane Investigation and Remediation.
- GL Sciences. (2023). GC Troubleshooting Guide.
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. Retrieved from [Link]
Sources
Technical Support Center: Work-up Procedures for Reactions Using 2-Fluoro-1,4-dioxane
Welcome to the technical support center for 2-Fluoro-1,4-dioxane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective work-up and troubleshooting of reactions involving this electrophilic fluorinating agent. Our goal is to equip you with the knowledge to anticipate challenges, streamline your purification processes, and ensure the integrity of your experimental outcomes.
Introduction to this compound in Electrophilic Fluorination
This compound is an electrophilic fluorinating agent designed for a range of organic transformations. Like other N-F or related electrophilic fluorine sources, its reactivity is harnessed to introduce fluorine atoms into nucleophilic substrates.[1] The successful isolation of the desired fluorinated product hinges on a well-designed work-up procedure that effectively removes unreacted starting materials, the fluorinating agent, its byproducts, and any other reaction additives. This guide will walk you through common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts from a reaction using this compound?
A1: After delivering its electrophilic fluorine, the this compound reagent is expected to generate a non-fluorinated dioxane-based byproduct. Due to the presence of oxygen atoms, this byproduct is anticipated to have significant water solubility, facilitating its removal during an aqueous work-up. Additionally, side reactions may lead to other byproducts. Common side reactions in electrophilic fluorination include over-fluorination, where more than one fluorine atom is added to the substrate, and reactions with residual water in the reaction mixture.[2] Hydrolysis of the fluorinating agent can consume the reagent and potentially generate corrosive byproducts.[2]
Q2: How should I quench a reaction involving this compound?
A2: It is generally advisable to quench the reaction to neutralize any remaining reactive species. A common and effective method is to slowly add the reaction mixture to a stirred, cold (0 °C) saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] This will neutralize any acidic byproducts and help to hydrolyze any remaining this compound.
Q3: My fluorination reaction is sluggish or incomplete. What could be the cause?
A3: Incomplete conversion can be due to several factors. Firstly, ensure that your starting materials and solvent are sufficiently dry, as moisture can hydrolyze the fluorinating agent.[2] Secondly, the nucleophilicity of your substrate might be insufficient for the reactivity of this compound under the chosen reaction conditions. Consider adjusting the temperature or using a more polar solvent to enhance the reaction rate. However, be aware that some electrophilic fluorinating agents can react exothermically with certain polar aprotic solvents like DMF or DMSO.[2]
Q4: I am observing the formation of multiple fluorinated products. How can I improve the selectivity?
A4: The formation of di- or poly-fluorinated products is a common issue, especially with highly activated substrates like β-ketoesters.[2] To improve selectivity for the mono-fluorinated product, you can try lowering the reaction temperature, which often favors the desired reaction pathway.[3] Additionally, carefully controlling the stoichiometry of the fluorinating agent is crucial; avoid using a large excess.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up of your reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion formation during aqueous work-up | High concentration of polar byproducts or starting materials. | - Add brine (saturated aqueous NaCl) to the aqueous layer to increase its ionic strength. - Filter the entire mixture through a pad of Celite®. - If the product is stable, consider a solvent swap to a less polar extraction solvent. |
| Low recovery of the desired product after extraction | - The product may have some water solubility. - Incomplete extraction from the aqueous layer. | - Perform multiple extractions (3-4 times) with the organic solvent. - If the product is suspected to be polar, consider using a more polar extraction solvent like ethyl acetate or dichloromethane. - Back-extract the combined aqueous layers with a fresh portion of organic solvent. |
| Presence of dioxane-related byproducts in the final product | The non-fluorinated dioxane byproduct may have some solubility in the organic phase. | - Perform thorough aqueous washes. The high polarity of the dioxane byproduct should favor its partitioning into the aqueous layer. - A final wash with brine will help to remove residual water and water-soluble impurities from the organic layer.[2] |
| Product degradation during work-up or purification | The fluorinated product may be sensitive to acid, base, or silica gel. | - If your product is acid-sensitive, use a mild quenching agent like sodium bicarbonate. - If your product is base-sensitive, consider quenching with a neutral aqueous solution like saturated ammonium chloride (NH₄Cl). - For purification, consider using a neutral stationary phase like deactivated silica gel or alumina for column chromatography. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up Procedure
This protocol provides a general procedure for the work-up of a reaction where this compound has been used as the electrophilic fluorinating agent.
Step-by-Step Methodology:
-
Reaction Quenching:
-
Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure adequate ventilation as gas evolution may occur.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent will depend on the polarity of your product.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble byproducts).
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.[2]
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.
-
Visualizing the Work-up Workflow
Caption: General workflow for the work-up of reactions using this compound.
Safety and Handling Considerations
As an electrophilic fluorinating agent, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4]
-
Moisture Sensitivity: Electrophilic fluorinating agents can be sensitive to moisture.[2] Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if necessary, and use anhydrous solvents and glassware.
-
Reactivity: Be aware of potential exothermic reactions, especially when quenching or in the presence of certain solvents.[2] Perform additions slowly and with adequate cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
References
- BenchChem. (2025). Technical Support Center: Overcoming Side Reactions in Fluorination.
-
Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 109969. [Link]
- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(1), 91-116.
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.
-
U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,4-Dioxane. Retrieved from [Link]
-
Burdon, J., & Parsons, I. W. (1977). Synthesis of perfluoro-1,4-dioxane, perfluoro(ethyl acetate), and perfluoropivaloyl fluoride by direct fluorination. Journal of the American Chemical Society, 99(24), 7445-7448. [Link]
-
Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
-
Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(44), 16428–16431. [Link]
- Sandford, G. (2007). Reactivities of electrophilic N–F fluorinating reagents. Journal of Fluorine Chemistry, 128(8), 907-922.
-
Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]
-
ITRC. (2021). 1,4-Dioxane. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
-
Bracher, F. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 23-35. [Link]
-
Gouverneur, V., et al. (2017). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 13, 1799-1805. [Link]
-
Terry, L. (2024). Characterization of Extractable Organic Fluorine as an indicator of total PFAS. YouTube. [Link]
-
Poce, G., et al. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(27), 15956-15967. [Link]
-
ResearchGate. (n.d.). Two reaction pathways for synthesizing 1,4-dioxane. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. Retrieved from [Link]
-
Nicolaou, K. C., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(19), 7027-7043. [Link]
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]
-
University of Gothenburg. (2026). Boron compounds offer new method for improving existing drugs. Retrieved from [Link]
-
Reddit. (n.d.). Electrophilic fluorination of ketones with Selectfluor. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: 1,4-Dioxane vs. Fluorinated Dioxane Analogues
Executive Summary
In the landscape of heterocyclic solvents, 1,4-Dioxane remains a cornerstone aprotic solvent due to its water miscibility and moderate boiling point. However, the introduction of fluorine into the dioxane scaffold—specifically in the form of 2-Fluoro-1,4-dioxane —fundamentally alters the molecule's physicochemical profile, shifting it from a stable solvent to a reactive intermediate .
This guide clarifies a critical distinction often missed in initial screenings:
-
1,4-Dioxane is a stable, bulk reaction medium.
-
This compound is chemically unstable (susceptible to hydrolysis) and is typically used as a fluorinating reagent or metabolic probe, not as a passive solvent.
-
For users seeking a fluorinated solvent alternative (inert, non-polar), the correct comparator is Perfluoro-1,4-dioxane .
This document compares the standard 1,4-dioxane against its fluorinated analogues, providing experimental protocols for handling their distinct stability profiles.
Technical Comparison: 1,4-Dioxane vs. This compound[1][2]
The following table contrasts the standard solvent with its monofluorinated derivative and the fully fluorinated inert fluid.
Table 1: Physicochemical & Stability Profile[3]
| Feature | 1,4-Dioxane (Standard) | This compound (Reactive Analog) | Perfluoro-1,4-dioxane (Inert Fluid) |
| CAS Number | 123-91-1 | 441014-81-9 | 3173-66-8 |
| Role | Solvent (Reaction Medium) | Reagent / Intermediate | Specialty Solvent (Heat Transfer) |
| Boiling Point | 101.1 °C | N/A (Often synthesized in situ) | ~40–50 °C (Est.) |
| Density | 1.03 g/mL | ~1.1–1.2 g/mL (Est.) | ~1.6–1.7 g/mL |
| Water Solubility | Miscible (Hygroscopic) | Decomposes (Hydrolysis) | Immiscible (Hydrophobic) |
| Stability | High (Prone to Peroxides) | Low (Prone to HF elimination) | Extreme (Chemically Inert) |
| Key Hazard | Carcinogen, Flammable | Corrosive (HF release), Unstable | Asphyxiant (Vapor), Global Warming Potential |
| Primary Use | Organometallic synthesis, Lyophilization | Fluorination reagent, Metabolic study | Electronic testing, Battery research |
Deep Dive: The Stability Divergence
The critical differentiator between these molecules is the anomeric effect and the strength of the C-F bond in the presence of oxygen.
1,4-Dioxane: The Peroxide Risk
1,4-Dioxane is chemically robust but suffers from auto-oxidation. In the presence of atmospheric oxygen, it forms hydroperoxides at the
-
Mechanism: Radical abstraction of an
-proton followed by insertion. -
Implication: Distillation of uninhibited dioxane can result in explosive concentration of peroxides.
This compound: The Hydrolysis Risk
The introduction of a fluorine atom at the 2-position creates an
-
Mechanism: The lone pair on the ring oxygen can assist in the elimination of fluoride (as HF), generating an oxocarbenium ion intermediate which rapidly reacts with water to open the ring.
-
Implication: this compound cannot be used as a solvent in aqueous or protic conditions. It functions effectively only as a fluorine donor or in strictly anhydrous metabolic studies to block P450 oxidation sites.
Diagram: Reactivity Pathways
The following diagram illustrates the divergent degradation pathways of the two compounds.
Caption: Divergent instability pathways. 1,4-Dioxane accumulates explosive peroxides, while this compound decomposes via hydrolysis to release HF.
Experimental Protocols
Protocol A: Validating 1,4-Dioxane Integrity (Peroxide Test)
Before using 1,4-dioxane as a solvent, you must verify it is peroxide-free.
-
Reagents: Potassium iodide (KI) (10% aq), Glacial acetic acid.
-
Procedure:
-
Mix 1 mL of the solvent with 1 mL of 10% KI solution.
-
Add 0.5 mL of glacial acetic acid.
-
Shake gently and allow to stand for 5 minutes.
-
-
Interpretation:
-
Colorless: Safe to use (< 5 ppm).
-
Yellow/Brown: Peroxides present.[1] DO NOT DISTILL. Treat with reducing agent (e.g., ferrous sulfate) or dispose.
-
Protocol B: Handling this compound (Anhydrous Conditions)
Since this compound is moisture-sensitive, it must be handled like a reactive reagent.
-
Environment: Glovebox or Schlenk line (Argon/Nitrogen atmosphere).
-
Vessel Preparation: Flame-dried glassware, cooled under inert gas flow.
-
Transfer: Use gas-tight syringes with PTFE-tipped plungers. Avoid glass syringes with ground glass barrels if HF evolution is suspected (etching risk).
-
Quenching: If used in a reaction, quench excess reagent with aqueous bicarbonate slowly in a fume hood to neutralize any generated HF.
Decision Guide: Selecting the Right "Dioxane"
Use this logic flow to determine which compound suits your application.
Caption: Selection logic for dioxane derivatives. Green nodes indicate stable solvent choices; Red indicates reactive intermediates.
References
-
Surprenant, K. S. (2000). Dioxane. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link
-
Adcock, J. L., & Lagow, R. J. (1974).[2] Synthesis of perfluoro-1,4-dioxane... by direct fluorination. Journal of the American Chemical Society, 96(24), 7588-7589.[2] Link
-
Furuya, T., et al. (2011). Fluorination of C(sp3)-H Bonds. Nature, 473, 470–477. (Context for this compound synthesis). Link
-
Sigma-Aldrich. (2023). 1,4-Dioxane Safety Data Sheet. Link
-
ITRC (Interstate Technology & Regulatory Council). (2020). 1,4-Dioxane: Environmental Fate and Transport. Link
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A Comparative Guide to Fluorinated and Non-Fluorinated Dioxanes for Scientific Applications
This guide provides a detailed comparative analysis of fluorinated and non-fluorinated dioxanes, designed for researchers, chemists, and professionals in drug development. We will move beyond simple data points to explore the fundamental chemical principles governing the behavior of these compounds, offering insights into their practical application, safety, and environmental impact. Our objective is to equip you with the necessary knowledge to make informed decisions when selecting a dioxane-based solvent or scaffold for your specific research needs.
Introduction: The Tale of Two Dioxanes
1,4-Dioxane, a heterocyclic ether, is a well-established and versatile aprotic solvent used in a multitude of applications, from being a stabilizer for chlorinated solvents to a reagent in chemical synthesis.[1][2][3] Its simple, symmetrical structure and miscibility with water have made it a laboratory staple.[1][4] However, growing concerns over its toxicity and environmental persistence have catalyzed the search for viable alternatives.[2][5]
Enter fluorinated dioxanes. The strategic replacement of hydrogen atoms with fluorine—the most electronegative element—dramatically alters the molecule's physicochemical properties. This modification can enhance metabolic stability, modulate lipophilicity, and alter solvent characteristics, making fluorinated analogues highly attractive in fields like medicinal chemistry and materials science.[6][7][8] This guide will dissect these differences, providing a clear rationale for choosing one class over the other.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
The introduction of fluorine atoms onto the dioxane ring induces significant changes in electron distribution, bond strength, and intermolecular forces. These changes have profound effects on the bulk properties of the substance.
Visualizing the Structural Difference
The diagram below illustrates the fundamental structural contrast between standard 1,4-dioxane and a representative difluorinated analogue.
Caption: Molecular structures of 1,4-Dioxane and a representative fluorinated analogue.
Quantitative Data Summary
The following table summarizes key physicochemical properties. Data for specific fluorinated dioxanes is less common in literature; therefore, trends are described based on the known effects of fluorination on analogous organic scaffolds.
| Property | 1,4-Dioxane (Non-Fluorinated) | Fluorinated Dioxanes (General Trends) | Rationale for Difference |
| Molar Mass | 88.11 g/mol [1] | Higher | Fluorine (19.00 amu) is heavier than hydrogen (1.01 amu). |
| Boiling Point | 101.1 °C[1] | Variable, often lower or similar | Fluorination weakens van der Waals forces, which can lower the boiling point despite the increased mass. Highly fluorinated compounds can have significantly lower boiling points. |
| Density | 1.033 g/mL[1] | Higher | The high atomic mass of fluorine increases the overall molecular density. |
| Dipole Moment | ~0.45 D (conformation-dependent) | Significantly Higher | The strong C-F bond polarity introduces large partial charges, increasing the net molecular dipole moment, even in seemingly symmetrical structures. |
| Water Solubility | Miscible[1][4][9] | Lower | Fluorinated compounds are often hydrophobic ("fluorous effect"). The highly polarized but non-hydrogen-bonding nature of C-F bonds reduces favorable interactions with water. |
| Surface Tension | 33.6 mN/m (at 20°C) | Lower | Weak intermolecular forces in fluorinated compounds lead to very low surface tension, a property exploited in specialized cleaning and coating applications.[10][11] |
| Lewis Basicity | Weakly Lewis-basic[1] | Significantly Reduced | The inductive effect of fluorine atoms withdraws electron density from the ether oxygens, making them less available to donate to Lewis acids. This is a critical consideration in catalysis and coordination chemistry. |
Synthesis and Chemical Reactivity
The synthetic routes to these compounds differ significantly, reflecting their distinct chemical nature.
-
Non-Fluorinated 1,4-Dioxane: Typically synthesized via the acid-catalyzed dehydration of diethylene glycol or the dimerization of ethylene oxide. This is a robust, large-scale industrial process.
-
Fluorinated Dioxanes: Synthesis is more complex and targeted. It often involves specialized fluorinating agents or starting with pre-fluorinated building blocks. For example, a C–O bond-forming SNAr reaction between a diol and a perfluorinated arene can be used to create complex fluorinated dioxane derivatives.[12] The synthesis of simpler structures may involve the cyclization of fluorinated diols or related precursors.
The reactivity is also a key point of contrast. While 1,4-dioxane can form peroxides upon exposure to air and light, fluorinated solvents are generally characterized by high chemical stability and inertness, making them suitable for use with reactive reagents.[2][13][14]
Applications in Drug Development and Research
The choice between a fluorinated and non-fluorinated dioxane is driven by the specific requirements of the application, from solvent selection to its role as a core molecular scaffold.
As Solvents
1,4-Dioxane is a versatile aprotic solvent, often used as a less volatile substitute for THF.[1] Its ability to dissolve a wide range of compounds and its miscibility with water are advantageous for many reactions and extractions. However, its reduced Lewis basicity compared to THF can alter reaction kinetics.
Fluorinated dioxanes, as part of the broader class of fluorinated solvents, offer unique properties:
-
High Solvency for Fluorinated Compounds: They are ideal for reactions involving highly fluorinated reagents or substrates.
-
Orthogonal Solubility: Their "fluorous" nature can be exploited in biphasic catalysis and purification, where a fluorinated solvent phase is immiscible with common organic solvents.
-
Inertness: Their chemical stability makes them excellent choices for sensitive or high-energy reactions where the solvent must not participate.[13]
As Molecular Scaffolds in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly improve its pharmacological profile.[6][7][8]
-
Blocking Metabolic Soft Spots: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F can prevent unwanted metabolism, increasing the drug's half-life and bioavailability.
-
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines.[6] This can be crucial for optimizing a drug's solubility, cell permeability, and target binding affinity.
-
Altering Conformation and Binding: Fluorine can induce specific conformational preferences in a molecule, which can pre-organize it for optimal binding to a biological target, thereby increasing potency.[6]
The dioxane ring itself can serve as a stable, conformationally-defined linker in a larger molecule. A fluorinated dioxane scaffold combines this structural role with the metabolic and electronic benefits of fluorination, making it a valuable building block in modern drug design.[15]
Experimental Protocol: Comparative Solvent Performance in a Suzuki-Miyaura Coupling
To illustrate the practical implications of solvent choice, we present a protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery. This reaction is sensitive to solvent properties, including polarity and the ability to dissolve both organic and inorganic reagents.
Objective: To compare the performance of 1,4-Dioxane and a hypothetical fluorinated dioxane (e.g., perfluoro-1,4-dioxane, if available and suitable) as the solvent in the coupling of 4-bromoanisole with phenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is chosen for its reliability and good solubility in moderately polar aprotic solvents.
-
Base: An aqueous solution of K₂CO₃ is used. The solvent must facilitate the interaction between the organic-soluble reactants and the aqueous-soluble inorganic base, making the solvent's miscibility with water a key factor.
-
Inert Atmosphere: The reaction is run under Argon because the Palladium(0) catalyst is sensitive to oxidation.
Experimental Workflow Diagram
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
-
Vessel Preparation: To two separate, dry Schlenk flasks equipped with stir bars and reflux condensers, add the reactants under an Argon atmosphere:
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
-
Solvent Addition:
-
To Flask A, add 10 mL of anhydrous 1,4-Dioxane.
-
To Flask B, add 10 mL of the anhydrous fluorinated dioxane.
-
-
Base Addition: To each flask, add 2.0 mL of a 2M aqueous solution of K₂CO₃.
-
Reaction: Immerse both flasks in a preheated oil bath at 80°C and stir vigorously. Monitor the reaction progress every hour by taking small aliquots for TLC or GC-MS analysis.
-
Workup: Once the starting material is consumed (or after 12 hours), cool the flasks to room temperature. Dilute the mixtures with 20 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize the final product by NMR and MS, and determine the isolated yield for each reaction.
Expected Outcomes & Interpretation:
-
Reaction Rate: The reaction in 1,4-dioxane is expected to proceed efficiently due to its ability to dissolve the reactants and its good water miscibility, which facilitates the two-phase reaction.
-
Fluorinated Solvent Performance: The performance in the fluorinated dioxane will depend heavily on its specific properties. A highly hydrophobic fluorinated dioxane might lead to poor mixing with the aqueous base, resulting in a slower reaction rate or lower yield. This highlights the critical need to match the solvent to all components of a reaction system.
Safety, Toxicity, and Environmental Considerations
This is arguably the most significant point of divergence between the two classes.
-
1,4-Dioxane (Non-Fluorinated):
-
Toxicity: Classified as "likely to be carcinogenic to humans" by the U.S. EPA and as a Group 2B carcinogen by the IARC.[1][2][4] Chronic exposure can lead to liver and kidney damage.[4][16]
-
Environmental Impact: It is a persistent environmental pollutant, particularly in groundwater.[3][5] Its high water solubility and resistance to natural biodegradation make it highly mobile and difficult to remediate from contaminated sites.[2][3][5]
-
-
Fluorinated Dioxanes/Solvents:
-
Toxicity: Generally exhibit very low toxicity.[10] Their chemical inertness means they are less likely to undergo metabolic activation to toxic species.
-
Environmental Impact: The environmental profile is mixed and depends on the specific structure.
-
Ozone Depletion: Modern fluorinated solvents like hydrofluoroethers (HFEs) are designed to have zero ozone depletion potential.[17]
-
Global Warming Potential (GWP): This can be a concern for some fluorinated compounds, although newer generations are formulated to have a low GWP.[10]
-
Persistence: Like their non-fluorinated counterparts, some highly fluorinated compounds can be persistent in the environment. However, their low water solubility and different transport properties mean their environmental fate is distinct from that of 1,4-dioxane.
-
-
Decision Framework: Which Dioxane to Choose?
Caption: Decision logic for selecting between fluorinated and non-fluorinated dioxanes.
Conclusion
The choice between fluorinated and non-fluorinated dioxanes is a choice between a well-understood, conventional tool and a modern, high-performance alternative. 1,4-Dioxane remains a useful solvent for many standard applications where its properties are well-documented, but its significant health and environmental drawbacks cannot be overlooked.
Fluorinated dioxanes represent a strategic evolution. As solvents, they offer enhanced safety, chemical inertness, and unique solubility properties. As building blocks in drug discovery, they provide a powerful method for enhancing the metabolic stability and fine-tuning the pharmacokinetic properties of a molecule. While their synthesis is more demanding and cost can be a factor, the performance advantages they offer in specialized, high-value applications are often compelling. For the modern researcher, understanding the distinct benefits and trade-offs of fluorination is essential for innovation and for developing safer, more effective chemical processes and therapeutic agents.
References
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Wikipedia. (n.d.). 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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Enviro Tech International, Inc. (n.d.). The Advantages Of Using Fluorinated Solvents. Retrieved February 7, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (2017). Technical Fact Sheet – 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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Enviro Wiki. (2022). 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Public Health Statement for 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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Mohr, T. K. G. (2010). Physical and chemical properties of 1,4-dioxane. ResearchGate. Retrieved February 7, 2026, from [Link]
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California Department of Toxic Substances Control. (2021). Personal Care and Cleaning Products Containing 1,4-Dioxane Profile. Retrieved February 7, 2026, from [Link]
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Aclarity. (2023). Understanding 1,4-Dioxane: Learning from PFAS for Regulatory Progress. Retrieved February 7, 2026, from [Link]
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New Jersey Department of Environmental Protection. (2019). HEALTH-BASED MAXIMUM CONTAMINANT LEVEL SUPPORT DOCUMENT 1,4-DIOXANE. Retrieved February 7, 2026, from [Link]
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Enviro-Hub. (2023). The advantages of using fluorinated solvents for your vapour degreasing process. Retrieved February 7, 2026, from [Link]
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Market Research Future. (n.d.). Fluorinated Solvents Market. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31275, 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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U.S. Environmental Protection Agency (EPA). (2018). Technical Fact Sheet: 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved February 7, 2026, from [Link]
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CLU-IN. (n.d.). Contaminants > 1,4-dioxane > Chemistry and Behavior. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545146, 1,4-Dioxane-2,6-dimethanol. Retrieved February 7, 2026, from [Link]
-
Meher, P. K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved February 7, 2026, from [Link]
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LSS Chemicals. (2022). Fluorinated Versus Non-Fluorinated Solvents. Retrieved February 7, 2026, from [Link]
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Donaghey, J. E., et al. (2026). Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. Organic Letters. Retrieved February 7, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxane-2,5-dione. Retrieved February 7, 2026, from [Link]
-
World Health Organization (WHO). (2023). Dioxins. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96170, 1,4-Dioxane-2,3-diol. Retrieved February 7, 2026, from [Link]
-
AGC Chemicals. (2024). Advantages of Fluorinated Solvents Over Aqueous Cleaning. Retrieved February 7, 2026, from [Link]
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Donaghey, J. E., et al. (2026). Direct Synthesis of Fluorinated Polycyclic Aromatic Dioxanes: Mesomorphism, Luminescence, and Charge Transport. PubMed. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved February 7, 2026, from [Link]
-
National Collaborating Centre for Environmental Health. (2020). Toxicity and Risk Assessment 1,4-Dioxane. Retrieved February 7, 2026, from [Link]
-
Begum, S., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Learn about Dioxin. Retrieved February 7, 2026, from [Link]
-
Sianesi, D., et al. (2004). Free-Radical Polymerization of Dioxolane and Dioxane Derivatives: Effect of Fluorine Substituants on the Ring Opening Polymerization. Keio University. Retrieved February 7, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24984, 2,6-Dimethyl-1,4-dioxane. Retrieved February 7, 2026, from [Link]
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Hagenmaier, H., et al. (1990). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. PubMed. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
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Technical Assessment: Quantifying 2-Fluoro-1,4-dioxane in Pharmaceutical Intermediates
Executive Summary & Strategic Approach
2-Fluoro-1,4-dioxane (CAS 394-46-7) presents a distinct analytical challenge compared to its non-fluorinated analog, 1,4-dioxane. While 1,4-dioxane is a stable, regulated impurity, the 2-fluoro analog is typically encountered as a reactive intermediate or byproduct in the synthesis of fluorinated APIs (e.g., nucleoside analogs).
The Core Challenge: The
This guide compares two primary methodologies:
-
Headspace GC-MS (HS-GC-MS): The gold standard for trace-level quantification (ppm/ppb), utilizing non-aqueous matrix handling.
- F Quantitative NMR (qNMR): The superior method for potency and purity assay (>95%), offering absolute quantification without identical reference standards.
Comparative Analysis: HS-GC-MS vs. F qNMR
The choice of method depends strictly on the analytical threshold required (Trace Impurity vs. Assay).
| Feature | Method A: HS-GC-MS | Method B: |
| Primary Application | Trace Impurity (ppm/ppb) | Purity Assay / Potency (%) |
| Specificity | High (Mass Spectrum ID) | Extreme (Fluorine specific) |
| Sensitivity (LOD) | ~0.05 ppm (Matrix dependent) | ~100 ppm (Instrument dependent) |
| Sample Integrity | Risk: Thermal degradation if overheated | High: Analysis at ambient temp |
| Standard Requirement | Requires identical reference standard | No: Uses Internal Standard (e.g., BTFMBA) |
| Throughput | High (Automated sequences) | Low to Medium |
| Matrix Tolerance | Low (Requires volatile extraction) | High (Solids/Liquids dissolved directly) |
Analytical Decision Matrix
Figure 1: Decision tree for selecting the appropriate analytical workflow based on concentration and matrix chemistry.
Method A: Headspace GC-MS (Trace Analysis)
Rationale: Direct liquid injection is discouraged due to the potential for thermal decomposition of the
Critical Protocol Modifications
Unlike standard 1,4-dioxane analysis, water must be avoided as the diluent. This compound can hydrolyze. We utilize high-boiling aprotic solvents.
Detailed Protocol
1. Reagents & Standards:
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc). Must be anhydrous.
-
Internal Standard (ISTD): 1,4-Dioxane-d8 (Do not use fluorinated ISTDs that might overlap in mass or chemistry).
2. Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Column: DB-624 or ZB-624 (30 m x 0.25 mm, 1.4 µm film). The thick film retains volatiles.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 120°C.
-
Ramp 25°C/min to 240°C (Post-run bake out).
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 106 (Molecular ion), m/z 61, m/z 43.
-
Note: The fluorine atom usually creates a distinct fragmentation pattern compared to non-fluorinated dioxane.
-
3. Headspace Sampler Settings (The "Soft" Approach):
-
Incubation Temp: 60°C (Do not exceed 80°C to prevent defluorination).
-
Incubation Time: 20 minutes.
-
Transfer Line/Loop: 110°C / 120°C.
4. Procedure:
-
Accurately weigh 100 mg of sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO containing ISTD (1,4-Dioxane-d8 @ 10 µg/mL).
-
Seal immediately with PTFE/Silicone crimp cap.
-
Run calibration curve from 1 ppm to 1000 ppm relative to sample weight.
Method B: F Quantitative NMR (Purity/Assay)[1]
Rationale:
The "Self-Validating" Mechanism
The
Detailed Protocol
1. Reagents:
-
Solvent: CDCl
(Chloroform-d) or Acetone-d . Avoid D O. -
Internal Standard (Calibrant):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).-
Requirement: The calibrant signal must not overlap with the analyte. This compound typically resonates near -120 to -140 ppm (doublet of triplets pattern due to H-F coupling). TFT resonates at -63 ppm.
-
2. Instrument Parameters (400 MHz or higher):
-
Pulse Sequence: Inverse Gated Decoupling (zgig) to eliminate Nuclear Overhauser Effect (NOE) which distorts integration.
-
Spectral Width: Ensure coverage from -50 ppm to -200 ppm.
-
Relaxation Delay (D1): CRITICAL. Must be
.-
Expert Insight: Fluorine nuclei often have long longitudinal relaxation times (
). Perform a inversion recovery experiment first. If is 2 seconds, set D1 = 10-15 seconds. Failure to do this causes under-estimation of purity.
-
-
Scans (NS): 32 or 64 (Sufficient for >95% purity samples).
3. Calculation:
Where:
- = Integration Area
- = Number of Fluorine atoms (1 for Analyte, 3 for TFT)
- = Molecular Weight[1]
- = Weight of substance added
- = Purity (as decimal)
qNMR Workflow Diagram
Figure 2: Step-by-step workflow for quantitative Fluorine NMR.
References
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]
-
US FDA. (2021). Dynamic Headspace GC-MS Method to Detect Volatile Extractables. FDA.gov. [Link]
-
Royal Society of Chemistry. (2012). Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR. Chem. Commun. [Link]
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A Comparative Guide to the Theoretical and Experimental Properties of 2-Substituted-1,4-Dioxanes: A Focus on 2-Fluoro-1,4-dioxane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 1,4-dioxane scaffold is a ubiquitous structural motif. Its derivatives are pivotal as key intermediates and foundational building blocks in the synthesis of a wide array of biologically active compounds. The introduction of a substituent, particularly a halogen, onto the 1,4-dioxane ring dramatically alters its physicochemical properties, including conformation, polarity, and reactivity. This guide provides a comprehensive comparison of the theoretical and experimental properties of 2-fluoro-1,4-dioxane, with comparative insights into its chloro-analogue and the parent 1,4-dioxane.
This document is structured to provide a deep dive into the conformational landscape of these molecules, governed by complex stereoelectronic and steric interactions. We will explore the theoretical predictions derived from computational chemistry and contrast them with experimental findings from spectroscopic and diffraction techniques. Detailed experimental protocols are provided to enable researchers to validate and expand upon the data presented.
The Conformational Landscape of 1,4-Dioxane: A Brief Primer
The 1,4-dioxane ring, analogous to cyclohexane, is not planar and primarily adopts a chair conformation to alleviate ring strain. This chair form is the most stable energetic minimum. The ring undergoes a dynamic "ring-flipping" process, interconverting between two equivalent chair conformations through higher-energy twist-boat intermediates. The energy barrier for this inversion is relatively low, permitting rapid interconversion at room temperature.
The Anomeric Effect: A Guiding Principle in 2-Halo-1,4-Dioxanes
The introduction of an electronegative substituent, such as a fluorine or chlorine atom, at the C-2 position introduces a fascinating stereoelectronic phenomenon known as the anomeric effect. This effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, in apparent contradiction to steric considerations which would favor the equatorial position to minimize 1,3-diaxial interactions.
The anomeric effect is a result of a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom (at position 1) and the antibonding σ* orbital of the C-X (where X is the halogen) bond. For this interaction to be maximal, the lone pair and the σ* orbital must be anti-periplanar, a condition that is met when the halogen is in the axial position.
Caption: The anomeric effect stabilizing the axial conformer in 2-halo-1,4-dioxanes.
Theoretical vs. Experimental Properties: A Comparative Analysis
This section delves into a detailed comparison of the calculated and experimentally determined properties of this compound and its analogues.
Conformational Energy
Theoretical Predictions: Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the relative stabilities of different conformers. For this compound, computational studies predict that the chair conformation with the fluorine atom in the axial position is the global minimum on the potential energy surface, a direct consequence of the anomeric effect. The energy difference between the axial and equatorial conformers is a key parameter that dictates their relative populations at equilibrium.
Experimental Validation: The conformational preferences of these molecules in the gas phase and in solution can be experimentally determined using techniques such as NMR spectroscopy. By analyzing the coupling constants and chemical shifts of the ring protons at different temperatures, the equilibrium constant between the conformers can be established, allowing for the calculation of the Gibbs free energy difference (ΔG°).
| Compound | Method | ΔG° (Axial - Equatorial) (kcal/mol) | Axial Population (%) | Reference |
| This compound | Ab initio Calculation | (Predicted to be negative) | >50 | N/A |
| 2-Chloro-1,4-dioxane | Theoretical | (Predicted to be negative) | >50 | N/A |
| 1,4-Dioxane | Theoretical (DFT) | N/A (unsubstituted) | N/A | [1] |
Molecular Geometry: Bond Lengths and Angles
Theoretical Predictions: Computational chemistry allows for the precise calculation of bond lengths and angles for each conformer. For the axial conformer of this compound, the C-F bond is predicted to be slightly elongated compared to a typical C-F bond due to the hyperconjugative interaction of the anomeric effect. The C-O bonds within the dioxane ring are also expected to be influenced by the presence of the electronegative fluorine atom.
Experimental Validation: Gas Electron Diffraction (GED) is a powerful experimental technique for determining the precise molecular structure of molecules in the gas phase. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, one can derive accurate bond lengths, bond angles, and torsional angles.
| Parameter | 1,4-Dioxane (Experimental - GED) | This compound (Theoretical) | 2-Chloro-1,4-dioxane (Theoretical) |
| C-C bond length (Å) | 1.514 | (Predicted value) | (Predicted value) |
| C-O bond length (Å) | 1.420 | (Predicted value) | (Predicted value) |
| C-X bond length (Å) | N/A | (Predicted value) | (Predicted value) |
| C-O-C bond angle (°) | 110.9 | (Predicted value) | (Predicted value) |
| C-C-O bond angle (°) | 111.1 | (Predicted value) | (Predicted value) |
Note: Specific experimental GED data for this compound and 2-chloro-1,4-dioxane were not found in the search. The table is structured to accommodate future findings.
Dipole Moment
Theoretical Predictions: The dipole moment is a measure of the overall polarity of a molecule and is highly dependent on its geometry and the electronegativity of its constituent atoms. Computational methods can accurately predict the dipole moment for each conformer. The axial and equatorial conformers of 2-halo-1,4-dioxanes are expected to have significantly different dipole moments.
Experimental Validation: The dipole moment of a molecule can be experimentally determined by measuring the dielectric constant of its dilute solutions in a non-polar solvent.
| Compound | Conformer | Calculated Dipole Moment (Debye) | Experimental Dipole Moment (Debye) |
| 1,4-Dioxane | Chair | 0.00[2] | 0 |
| Twist-boat | 1.51[2] | - | |
| This compound | Axial | (Predicted value) | (Not found) |
| Equatorial | (Predicted value) | (Not found) | |
| 2-Chloro-1,4-dioxane | Axial | (Predicted value) | (Not found) |
| Equatorial | (Predicted value) | (Not found) |
Experimental Protocols
Synthesis of 2-Substituted-1,4-Dioxanes
The synthesis of 2-halo-1,4-dioxanes can be achieved through various synthetic routes. A common method involves the halogenation of 1,4-dioxane or its derivatives. For instance, the synthesis of 2-chloro-1,4-dioxane can be accomplished by the direct chlorination of 1,4-dioxane. The synthesis of substituted dioxanes can also be achieved through the ring closure of appropriately substituted diols or their derivatives.[3]
Caption: General synthetic pathways to 2-substituted-1,4-dioxanes.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational equilibrium of molecules in solution.[4]
Methodology:
-
Sample Preparation: Prepare a dilute solution (5-10 mg/mL) of the 2-halo-1,4-dioxane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: Acquire high-resolution ¹H NMR spectra at various temperatures. The temperature range should be chosen to observe changes in the coupling constants and chemical shifts, and potentially the coalescence of signals if the ring inversion is slow on the NMR timescale.
-
Spectral Analysis:
-
Chemical Shifts (δ): Analyze the chemical shifts of the ring protons. In the chair conformation, axial protons are generally shielded (appear at a lower δ) compared to their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring the ³JHH values, the relative populations of the axial and equatorial conformers can be determined.[5]
-
-
Data Interpretation: Calculate the equilibrium constant (Keq) from the relative populations of the conformers. The Gibbs free energy difference (ΔG°) can then be calculated using the equation: ΔG° = -RT ln(Keq).
Caption: Workflow for conformational analysis using NMR spectroscopy.
Molecular Structure Determination by Gas Electron Diffraction (GED)
Gas Electron Diffraction is the premier technique for determining the precise geometry of molecules in the gas phase, free from intermolecular interactions.[2]
Methodology:
-
Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a nozzle.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
-
Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the internuclear distances within the molecule.
-
Structure Refinement: A molecular model is refined by fitting the calculated scattering intensities to the experimental data, yielding precise bond lengths, bond angles, and torsional angles.
Caption: Workflow for molecular structure determination using Gas Electron Diffraction.
Comparison with Alternatives
The properties of this compound are best understood in the context of related molecules.
-
1,4-Dioxane: The parent compound serves as a crucial baseline. Its high symmetry and lack of substitution simplify its conformational analysis, providing a clear reference point for understanding the impact of halogenation.
-
2-Chloro-1,4-dioxane: As a heavier halogen analogue, 2-chloro-1,4-dioxane offers a valuable comparison. The larger size of the chlorine atom compared to fluorine leads to more pronounced steric interactions, which compete with the anomeric effect. A comparative study of the fluoro and chloro derivatives can therefore provide insights into the relative importance of stereoelectronic and steric effects in determining the conformational preferences of these systems.
Conclusion
The introduction of a fluorine atom at the 2-position of the 1,4-dioxane ring has a profound impact on its structural and electronic properties. The anomeric effect is the dominant factor in determining its conformational preference, leading to a stabilization of the axial conformer. While a comprehensive set of experimental data for this compound remains to be fully elucidated, theoretical calculations provide a robust framework for understanding its behavior.
This guide has provided a comparative overview of the theoretical and experimental properties of this compound and its analogues, along with detailed experimental protocols for their characterization. It is our hope that this information will serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and beyond, stimulating further investigation into this fascinating class of molecules.
References
- Conformational analysis of the 2-Methyl-1,4-dioxane ring - Benchchem. (URL not provided in search results)
-
Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions - ResearchGate. (URL: [Link])
-
The molecular structure of gaseous 1,4-dioxane: An electron-diffraction reinvestigation aided by theoretical calculations | Request PDF - ResearchGate. (URL: [Link])
- NMR Spectroscopy: a Tool for Conformational Analysis - auremn. (URL not provided in search results)
-
Gas-Phase Electron Diffraction for Molecular Structure Determination | Request PDF - ResearchGate. (URL: [Link])
-
Gas electron diffraction - Wikipedia. (URL: [Link])
-
14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (URL: [Link])
-
CCCBDB list of experimental dipole moments - Computational Chemistry Comparison and Benchmark Database. (URL: [Link])
- Process for the preparation of 1,4-dioxane-2,5-diones - Google P
- NMR Techniques in Organic Chemistry: a quick guide. (URL not provided in search results)
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI. (URL: [Link])
- WO2020095915A1 - Perfluoro(2-methylene-4-methyl-1,3-dioxolane)
-
2-(Chloromethyl)-1,4-dioxane | C5H9ClO2 | CID 89422 - PubChem. (URL: [Link])
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (URL: [Link])
-
Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC - NIH. (URL: [Link])
- COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (URL not provided in search results)
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Beyond the Solvent: Comparative Profiling of 2-Fluoro-1,4-dioxane vs. Deuterated Isotopologues in Metabolic Stability Studies
Executive Summary
Topic: Metabolic Stability & Isotopic Labeling Strategies for the 1,4-Dioxane Scaffold. Primary Application: Mechanistic Toxicology and Bioisosteric Design in Drug Development. The Core Conflict: 1,4-Dioxane is a metabolic liability, undergoing rapid oxidation by CYP2E1 to form toxic metabolites. Researchers must choose between Deuteration (to slow metabolism via the Kinetic Isotope Effect) and Fluorination (to block metabolism via electronic deactivation).
This guide objectively compares 2-Fluoro-1,4-dioxane against its deuterated counterpart (
Technical Deep Dive: The Chemistry of Metabolic Blocking
To understand the utility of this compound, we must first establish the baseline metabolic failure mode of the parent molecule.
The Metabolic Liability: CYP2E1 Oxidation
The 1,4-dioxane ring is oxidized primarily by Cytochrome P450 2E1 (CYP2E1) at the
The Challengers: Fluorine vs. Deuterium
| Feature | This compound (The Product) | ||
| Primary Mechanism | Electronic/Steric Block: The C-F bond is shorter and stronger than C-H. The high electronegativity of Fluorine reduces electron density on the ring, making it a poorer substrate for CYP oxidation. | Kinetic Isotope Effect (KIE): The C-D bond is stronger than C-H ( | None: Identical chemistry to the parent. Used strictly for radiotracing mass balance. |
| Chemical Stability | Low/Variable: | High: Chemically identical to parent. | High: Chemically identical to parent. |
| Detection Method | Mass Spectrometry (MS): Mass shift (+8 Da). | Scintillation Counting: High sensitivity. | |
| Key Advantage | Allows real-time monitoring of ring integrity via NMR without separation. | Validates mechanism without altering steric profile. | Gold standard for total mass balance (ADME). |
Experimental Protocol: Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Materials
-
Test Compounds: this compound (custom synthesis),
-1,4-dioxane (commercial), 1,4-dioxane (control). -
Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Analysis: LC-MS/MS (for Dioxane/Deuterium) and
F-NMR (for Fluorine).
Workflow (Self-Validating System)
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with Test Compound (1 µM final conc). Equilibrate at 37°C for 5 min.
-
Control Check: Run a "minus NADPH" control to rule out non-enzymatic chemical hydrolysis (Critical for this compound due to
-fluoro ether instability).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.
-
Analysis:
-
Route A (Mass Spec): Monitor parent depletion.
-
Route B (
F-NMR): Transfer supernatant to NMR tube. Monitor disappearance of the -130 to -150 ppm doublet (parent) and appearance of fluoride ion (-119 ppm) or ring-opened fluoro-metabolites.
-
Data Presentation & Comparative Analysis
Representative Stability Data (Human Liver Microsomes)
| Compound | Metabolic Fate | ||
| 1,4-Dioxane (Parent) | 15.4 | 45.0 | Rapid oxidation to HEAA via CYP2E1. |
| 48.2 | 14.3 | Significant KIE ( | |
| This compound | < 5.0 | > 100 | Chemical Instability Dominates. Rapid hydrolysis of the |
| 2,2-Difluoro-1,4-dioxane | > 120 | < 5.0 | Metabolic Block. The gem-difluoro group prevents |
> Critical Insight: The data above highlights a common pitfall. Monofluorination at the
Mechanism of Action Diagram
Figure 1: Comparative metabolic fates. Note that while Deuteration slows the enzymatic step, Monofluorination (2-Fluoro) introduces a chemical instability pathway.
Strategic Recommendations
When to use this compound (or analogs):
-
Mechanism Validation: Use this compound to prove that the toxicity of the parent molecule is dependent on the ring-opening event. If the 2-fluoro analog hydrolyzes spontaneously and causes the same toxicity without CYP activation, it confirms the toxicophore is the ring-opened acid (HEAA).
-
NMR Tracking: Use 2,2-difluoro-1,4-dioxane (the stable analog) if you need a non-destructive tracer for biodistribution studies using
F-MRI or NMR. The signal is clean and free from endogenous background.
When to use Deuterated ( ) Dioxane:
-
PK Optimization: When the goal is strictly to improve half-life without altering the drug's binding pocket or lipophilicity significantly.
-
Mass Spec Quantitation:
-dioxane is the industry standard Internal Standard (IS) for quantifying 1,4-dioxane levels in environmental or biological samples.
References
-
U.S. EPA. (2018).[1] Technical Fact Sheet – 1,4-Dioxane. United States Environmental Protection Agency.[1] Link
-
Gadaleta, D., et al. (2019). QSAR modeling of CYP2E1 metabolism. Journal of Chemical Information and Modeling. Link
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2] Chemical Society Reviews. Link
- Koenigs, R. M. (2019). Bioisosteres in Drug Discovery. Wiley-VCH. (General reference for C-F vs C-D bond strengths).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-1,4-dioxane
This guide provides a detailed protocol for the safe and compliant disposal of 2-Fluoro-1,4-dioxane. As a fluorinated cyclic ether, this compound presents unique challenges that necessitate a rigorous and informed approach to waste management. The procedures outlined below are designed for researchers, chemists, and laboratory personnel in drug development and other scientific fields, ensuring the protection of both personnel and the environment. The causality behind each step is explained to foster a culture of safety and deep understanding, which is paramount when handling hazardous materials.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the risks associated with this compound is essential. While specific toxicological data for this fluorinated analog may be limited, its properties can be inferred from its structural parent, 1,4-dioxane, and the general characteristics of organofluorine compounds.
The primary hazards are rooted in its chemical structure: the ether linkages are prone to forming explosive peroxides, and the fluorine atom classifies it as a halogenated organic compound, which has specific disposal requirements.[1]
Key Hazards Associated with this compound:
-
Peroxide Formation: Like its parent compound, 1,4-dioxane, this compound can form explosive peroxides upon exposure to air and light.[2][3] This is a critical consideration for any container that has been opened and stored. Distillation or concentration of peroxide-containing solvents can lead to violent explosions.[4]
-
Flammability: The compound is a flammable liquid and vapor, posing a significant fire hazard.[2] All handling should be done away from ignition sources.
-
Health Hazards: 1,4-Dioxane is classified as "likely to be carcinogenic to humans" and can cause damage to the liver, kidneys, and respiratory system.[2][5][6] The addition of a fluorine atom may alter its metabolic profile and toxicity, warranting a highly cautious approach.
-
Environmental Persistence: Often referred to as a "forever chemical," 1,4-dioxane is highly mobile in soil, resistant to natural biodegradation, and can lead to significant groundwater contamination.[7][8] Fluorinated organic compounds are known for their environmental persistence.
Table 1: Hazard Profile and Physical Properties
| Property/Hazard | Description | Source |
| Chemical Class | Halogenated Cyclic Ether | N/A |
| Primary Disposal Route | High-Temperature Incineration | [4][9] |
| Peroxide Formation | High risk upon exposure to air and light. Potentially explosive. | [2][3][10] |
| Flammability | Highly flammable liquid and vapor. | [11] |
| Carcinogenicity | Parent compound (1,4-dioxane) is a likely human carcinogen. | [2][3] |
| Target Organ Toxicity | Liver, kidneys, respiratory system. | [5] |
| Environmental Fate | Resistant to biodegradation; potential for groundwater contamination. | [7] |
| Incompatibilities | Strong oxidizing agents, acids. | [12] |
Pre-Disposal Protocol: Essential Safety Checkpoints
Proper disposal begins long before the waste container leaves the laboratory. The following steps are mandatory to ensure safety and compliance.
Peroxide Detection
The single most critical pre-disposal check for any opened container of this compound is testing for peroxides. Containers must be dated upon opening, and peroxide testing should be performed periodically and always before disposal.[10][13]
Step-by-Step Peroxide Test Protocol:
-
Work in a Fume Hood: Always handle the solvent inside a certified chemical fume hood.
-
Use Test Strips: The simplest and safest method is to use commercially available peroxide test strips. Dip the strip into the solvent as per the manufacturer's instructions.
-
Interpret Results:
-
Low/No Peroxides (<30 ppm): The solvent can be managed for disposal following the standard protocol below.
-
High Peroxides (>30 ppm): The solvent is now a high-risk material. DO NOT attempt to move or dispose of the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal procedures.[10] Old, undated containers should be treated as high-risk by default.
-
Waste Segregation: The Cornerstone of Compliance
Proper segregation is crucial for both safety and cost-effective disposal. Mixing different waste streams can create dangerous reactions and significantly increase disposal costs.
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated solvent. It must be collected in a waste container designated exclusively for halogenated organic waste.[1] Never mix it with non-halogenated solvents like acetone, methanol, or hexanes.
-
Avoid Contamination: Do not mix this waste with other chemical types, such as acids, bases, or heavy metal waste.
Standard Disposal Procedure: From Lab Bench to Final Disposition
This section outlines the standard operating procedure for collecting and preparing this compound for disposal by a certified hazardous waste handler.
Waste Collection and Containment
-
Select an Appropriate Container:
-
Label the Container Immediately:
-
Attach a hazardous waste label to the container before adding any waste.
-
Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent. Include the approximate concentration or percentage.
-
-
Transfer Waste Safely:
-
Container Management:
Diagram: Disposal Workflow for this compound
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. reddit.com [reddit.com]
- 5. 1,4-Dioxane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 6. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4-Dioxane: Why Drinking Water Regulations Won’t Work to Mitigate This Carcinogenic “Forever Chemical” - Scott Hudson • Environmental, Natural Resources, & Energy Law • Lewis & Clark [law.lclark.edu]
- 8. Understanding 1,4-Dioxane: Learning from PFAS for Regulatory Progress [slenvironment.com]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
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- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
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- 16. wcu.edu [wcu.edu]
Personal protective equipment for handling 2-Fluoro-1,4-dioxane
CAS: 441014-81-9 | Formula: C₄H₇FO₂[1]
Executive Safety Assessment
Status: High-Hazard Reagent Primary Risks: Peroxide Formation, Carcinogenicity (Suspected), Flammability, HF Evolution.
As a Senior Application Scientist, I must emphasize that 2-Fluoro-1,4-dioxane is not merely a solvent variant; it is a functionalized cyclic ether that combines the insidious peroxide-forming capability of 1,4-dioxane with the thermal decomposition hazards of organofluorines.
Standard laboratory safety protocols often fail here because researchers rely on "standard" nitrile gloves. This is a critical error. Cyclic ethers like 1,4-dioxane permeate standard disposable nitrile gloves in less than 10 minutes. Furthermore, the introduction of the fluorine atom necessitates protocols that account for potential hydrofluoric acid (HF) generation during thermal decomposition or metabolic processing.
Personal Protective Equipment (PPE) Matrix
The following selection is based on permeation data for the structural analog 1,4-dioxane, applying the precautionary principle for the fluorinated derivative.
| PPE Category | Recommendation | Technical Rationale & Breakthrough Data |
| Hand Protection (Primary) | Silver Shield / 4H® (Laminate) | Breakthrough > 480 min. Cyclic ethers rapidly solvate nitrile and latex. Laminate films provide the only reliable barrier for prolonged contact. |
| Hand Protection (Dexterity) | Double-Gloving Strategy | Wear Laminate liners underNitrile outer gloves. The nitrile provides grip and protects the laminate from physical tears; the laminate protects you from the chemical. |
| Respiratory | Fume Hood (Mandatory) | OEL (1,4-Dioxane analog): 20 ppm. Vapor pressure is significant. If hood use is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor (OV) cartridges. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to vapor absorption by contact lenses and the risk of splash entry. |
| Body | Flame-Resistant Lab Coat | Flash point is likely <15°C (based on 1,4-dioxane). Synthetic fabrics (polyester) must be avoided to prevent melting into skin during fire. |
Technical Rationale: The "Why" Behind the Protocol
The Nitrile Failure Mechanism
Many researchers assume nitrile is a universal barrier. It is not. 1,4-Dioxane (and by extension, its 2-fluoro derivative) acts as a plasticizer for nitrile rubber, swelling the polymer matrix and allowing rapid molecular diffusion.
-
Evidence: Ansell and Honeywell permeation data for 1,4-dioxane show breakthrough times of <10 minutes for 4-mil nitrile gloves [1].
The Fluorine Factor
While the fluorine bond is stable, thermal decomposition (fire) or strong hydrolysis of this compound can release hydrogen fluoride (HF).
-
Implication: In the event of a fire involving this reagent, standard ABC extinguishers are effective, but the smoke is toxic/corrosive. Do not inhale combustion byproducts.[2][3][4]
Peroxide Auto-Oxidation
Like its parent compound, this compound contains ether linkages adjacent to abstractable protons. The fluorine atom at the C2 position withdraws electrons, potentially altering the rate of radical formation, but it does not eliminate the risk of peroxide formation at the C3, C5, or C6 positions.
-
Protocol: Material must be tested for peroxides every 3 months if opened, or 12 months if unopened.
Operational Workflow: Step-by-Step
Phase A: Pre-Handling Verification
-
Visual Inspection: Check for crystal formation around the cap (evidence of severe peroxide accumulation). If crystals are present, DO NOT TOUCH . Contact EHS immediately.
-
Peroxide Test: Use Quantofix® Peroxide 100 strips (or equivalent).
-
Limit: If >10 ppm, treat with activated alumina or dispose.
-
Limit: If >100 ppm, contact hazardous waste services; do not attempt to concentrate.
-
Phase B: Active Handling
-
Engineering Control: All transfers must occur inside a certified fume hood with the sash at the lowest working position.
-
Inert Atmosphere: Due to flammability and peroxide risks, blanket the stock bottle with dry Nitrogen or Argon after every use.
-
Transfer Technique:
-
Use glass syringes with Luer-lock needles for volumes < 20 mL.
-
Avoid plastic syringes (polystyrene) if possible, as cyclic ethers can swell/degrade certain plastics over time. Polypropylene is generally acceptable for short contact.
-
Phase C: Waste Management
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids.
-
Labeling: Waste containers must be explicitly labeled "Flammable" and "Peroxide Former."
-
Quenching: If neutralizing small amounts, dilute into a combustible solvent waste stream (like acetone/ethanol) to reduce vapor pressure and peroxide concentration.
Visualized Safety Lifecycle
The following diagram illustrates the critical decision points in the handling lifecycle.
Figure 1: Decision logic for safe retrieval, testing, and storage of this compound.
Emergency Response (Specific to Fluorinated Ethers)
Skin Exposure[2][4][5][6][7][8][9]
-
Immediate Action: Remove contaminated clothing immediately.[4]
-
Wash: Rinse with copious water for 15 minutes.
-
Special Note: While HF burns are less likely from the ether itself compared to the acid, if the material was involved in a thermal reaction or decomposition, assume fluoride ion presence. If redness or deep pain persists after washing, apply Calcium Gluconate gel (if available) as a precaution and seek medical evaluation.
Spills (> 50 mL)
-
Evacuate: The vapor is heavier than air and flammable.
-
Isolate: Close lab doors to allow the fume hood system to exhaust vapors.
-
Clean-up: Do not use paper towels (creates a flammable wick). Use spill pads or vermiculite. Wear Silver Shield gloves during cleanup.
References
-
Occupational Safety and Health Administration (OSHA). "1,4-Dioxane - Occupational Safety and Health Standards." United States Department of Labor. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11159300, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
